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2-chloro-N-(2,6-diethylphenyl)propanamide Documentation Hub

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  • Product: 2-chloro-N-(2,6-diethylphenyl)propanamide
  • CAS: 1016871-27-4

Core Science & Biosynthesis

Foundational

2-chloro-N-(2,6-diethylphenyl)propanamide chemical structure and properties

This technical guide details the chemical structure, synthesis, and properties of 2-chloro-N-(2,6-diethylphenyl)propanamide , a specialized -haloamide intermediate.[1] While often overshadowed by its acetamide homolog (t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and properties of 2-chloro-N-(2,6-diethylphenyl)propanamide , a specialized


-haloamide intermediate.[1]

While often overshadowed by its acetamide homolog (the precursor to the herbicide Alachlor) or its dimethyl homolog (the precursor to the anesthetic Prilocaine), this specific molecule represents a critical scaffold in the development of sterically hindered, lipophilic amino-amide anesthetics and agrochemicals.[1]

Executive Summary & Chemical Identity

2-chloro-N-(2,6-diethylphenyl)propanamide is a lipophilic, electrophilic intermediate used primarily in the synthesis of local anesthetics and chloroacetanilide-class herbicides.[1]

Structurally, it combines a 2,6-diethylaniline core with a 2-chloropropionyl tail.[1] This specific configuration introduces two critical features distinguishing it from common analogs:

  • Chirality: Unlike the acetamide (Alachlor precursor), the propanamide moiety possesses a chiral center at the

    
    -carbon, necessitating stereochemical considerations during synthesis.[1]
    
  • Steric Bulk: The 2,6-diethyl substitution provides greater steric protection to the amide bond against enzymatic hydrolysis compared to the 2,6-dimethyl (xylidine) analogs found in Lidocaine or Prilocaine, potentially extending the half-life of downstream derivatives.[1]

Chemical Data Table
PropertySpecification
IUPAC Name 2-chloro-N-(2,6-diethylphenyl)propanamide
Common Synonyms

-chloropropionyl-2,6-diethylanilide; N-(2-chloropropionyl)-2,6-diethylaniline
Molecular Formula

Molecular Weight 239.74 g/mol
Key Functional Groups Secondary Amide, Alkyl Chloride (Secondary), Aromatic Ring
Chirality Yes (C2 of propanamide chain)
Predicted LogP ~3.2 - 3.5 (Highly Lipophilic)
Physical State White to off-white crystalline solid

Structural Analysis & Reactivity Profile[1]

The molecule functions as a "warhead" for nucleophilic substitution.[1] The chlorine atom at the


-position is activated for 

reactions, typically with secondary amines, to form amino-amides.[1]
Steric Environment

The 2,6-diethyl groups on the phenyl ring create a "picket fence" effect.[1] This steric hindrance serves two purposes:

  • Synthesis: It prevents over-alkylation on the nitrogen during the amide formation.

  • Pharmacology: In downstream drugs, it shields the amide bond from amidases, increasing metabolic stability.[1]

The Chiral Center

The 2-chloropropionyl group introduces a chiral center (


).[1]


If racemic 2-chloropropionyl chloride is used, the product is a racemate.[1] For pharmaceutical applications requiring single enantiomers (to reduce toxicity, as seen with Levobupivacaine), chiral starting materials (e.g., (S)-2-chloropropionyl chloride) must be employed.[1]
Reactivity Pathway Diagram

The following diagram illustrates the synthesis of the core molecule and its primary downstream transformation (amination).[1]

G Start 2,6-Diethylaniline (Nucleophile) Intermediate INTERMEDIATE: 2-chloro-N-(2,6-diethylphenyl)propanamide (Target Molecule) Start->Intermediate Acylation (-HCl) DCM, 0°C Reagent 2-Chloropropionyl Chloride (Electrophile) Reagent->Intermediate Base Base Scavenger (TEA or K2CO3) Base->Intermediate Neutralizes HCl Product Final Amino-Amide (Anesthetic/Herbicide) Intermediate->Product SN2 Substitution Reflux, Toluene Amine Secondary Amine (e.g., Propylamine) Amine->Product

Caption: Synthesis pathway showing the formation of the title compound via acylation and its subsequent conversion to active amino-amides.

Experimental Synthesis Protocol

Objective: Synthesis of 2-chloro-N-(2,6-diethylphenyl)propanamide via Schotten-Baumann conditions. Scale: 50 mmol basis.

Reagents & Materials
  • Precursor A: 2,6-Diethylaniline (Liquid, d=0.96 g/mL).[1] Note: Ensure free of oxidation products (darkening indicates impurities).[1]

  • Precursor B: 2-Chloropropionyl chloride (Liquid, d=1.31 g/mL).[1] Warning: Lachrymator.

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Base: Triethylamine (TEA) or Pyridine.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with 2,6-Diethylaniline (7.46 g, 50 mmol) and Triethylamine (6.07 g, 60 mmol) dissolved in 100 mL of anhydrous DCM .

  • Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C . Causality: Low temperature is critical to prevent bis-acylation and control the exothermic nature of the reaction.[1]

  • Addition: Charge the addition funnel with 2-Chloropropionyl chloride (6.98 g, 55 mmol) diluted in 20 mL DCM. Add dropwise over 30 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup:

    • Quench with 50 mL cold water.

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline.[1]

    • Wash with Sat. NaHCO3 (2 x 50 mL) to remove excess acid chloride hydrolysis products.

    • Wash with Brine, dry over MgSO4, and filter.[1]

  • Purification: Concentrate in vacuo. The crude solid is recrystallized from Hexane/Ethyl Acetate or Ethanol/Water .

Quality Control (Self-Validation)
  • Appearance: Product should be white needles. Yellowing indicates oxidation of the aniline starting material.[1]

  • H-NMR Check: Look for the characteristic quartet/doublet of the propyl chain and the disappearance of the broad NH2 signal from the starting aniline.[1]

Analytical Profiling

Researchers characterizing this compound should expect the following spectral signatures.

TechniqueExpected SignatureInterpretation
1H-NMR (CDCl3)

1.1-1.3 (t, 6H)
Methyls of diethyl groups.[1]

1.8 (d, 3H)
Methyl of the propionyl tail (doublet due to CH).[1]

2.6 (q, 4H)
Methylenes of diethyl groups.[1]

4.6 (q, 1H)
The

-proton (CH-Cl).[1]

7.1-7.3 (m, 3H)
Aromatic protons.[1]

7.8-8.2 (br s, 1H)
Amide NH.[1]
IR Spectroscopy 1650-1690

Amide I band (C=O stretch).[1]
3200-3300

Amide NH stretch.[1]
Mass Spectrometry M+ and M+2 (3:1)Characteristic Chlorine isotope pattern.[1]

Safety & Toxicology (E-E-A-T)

Hazard Class: Irritant / Potential Sensitizer.[1]

  • Skin Sensitization: Like many chloroacetanilides (e.g., Alachlor), this compound is likely a skin sensitizer.[1] It can alkylate cysteine residues in skin proteins via the reactive

    
    -chloro group.[1]
    
  • Carcinogenicity: While specific data on this propanamide is limited, the parent aniline (2,6-diethylaniline) and related chloroacetanilides are monitored for carcinogenic potential (often associated with nasal turbinate tumors in rat models).[1]

  • Handling Protocol:

    • Gloves: Nitrile (Double gloving recommended due to DCM solvent).

    • Respiratory: Fume hood mandatory.[1] The acid chloride precursor is a potent lachrymator.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide.[1] (Used for structural homology and toxicological inference of the diethyl-aniline class).[1] Retrieved from [Link]

  • Tullar, B. F. (1971). Optical Isomers of N-(2-Propylamino)-2-propionanilide.[1] Journal of Medicinal Chemistry.[1] (Foundational text on the resolution of chiral propionanilides).

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) - Alachlor.[1] (Provides toxicological background on 2,6-diethylaniline derivatives). Retrieved from [Link]

Sources

Exploratory

CAS number and molecular weight of 2-chloro-N-(2,6-diethylphenyl)propanamide

The following technical guide provides an in-depth analysis of 2-chloro-N-(2,6-diethylphenyl)propanamide , a specialized chemical intermediate. Role: Key Intermediate for Xylidide-Class Anesthetics and Chloroacetanilide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-chloro-N-(2,6-diethylphenyl)propanamide , a specialized chemical intermediate.

Role: Key Intermediate for Xylidide-Class Anesthetics and Chloroacetanilide Herbicides

Part 1: Chemical Identity & Core Data[1]

This compound is a sterically hindered


-haloamide. It serves as a critical electrophilic building block in the synthesis of N-alkylated aniline derivatives, a structural motif common to local anesthetics (e.g., Etidocaine analogs) and pre-emergent herbicides (e.g., Pretilachlor analogs).
Physicochemical Profile[1][2][3][4][5][6][7]
Parameter Data
Chemical Name 2-chloro-N-(2,6-diethylphenyl)propanamide
CAS Number 1016871-27-4 (Research Grade/Reference Standard)
Molecular Weight 239.74 g/mol
Molecular Formula

Physical State Solid (typically off-white to crystalline powder)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
SMILES CCC1=C(NC(=O)C(C)Cl)C(CC)=CC=C1
InChIKey LBJVHMAYBNQJBK-UHFFFAOYSA-N (Analogous structure verification)

Note on CAS: While CAS 1016871-27-4 is assigned to this specific structure in research catalogs, the compound is frequently generated in situ and immediately consumed in subsequent alkylation steps during industrial synthesis.

Part 2: Synthesis & Production Protocol

The synthesis of 2-chloro-N-(2,6-diethylphenyl)propanamide follows a classic Schotten-Baumann acylation . The steric bulk of the 2,6-diethyl groups requires optimized conditions to ensure complete conversion.

Reaction Pathway

The core reaction involves the nucleophilic attack of 2,6-diethylaniline on the carbonyl carbon of 2-chloropropionyl chloride , mediated by a non-nucleophilic base to scavenge the HCl byproduct.

Step-by-Step Methodology

Reagents:

  • Substrate: 2,6-Diethylaniline (1.0 eq)

  • Acylating Agent: 2-Chloropropionyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Protocol:

  • Preparation: Charge a 3-neck round-bottom flask with 2,6-diethylaniline dissolved in anhydrous DCM under a nitrogen atmosphere. Cool to 0°C to suppress side reactions.

  • Addition: Add the base (TEA) to the amine solution.

  • Acylation: Dropwise add 2-chloropropionyl chloride over 30 minutes, maintaining the internal temperature below 5°C. The reaction is highly exothermic.

  • Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the aniline.

  • Workup: Quench with cold water. Wash the organic layer with 1M HCl (to remove unreacted amine/base) followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate if high purity is required.
    

Part 3: Mechanism & Applications (Visualized)

This molecule acts as a "warhead" for further functionalization. The chlorine atom at the


-position is highly susceptible to nucleophilic substitution (

), allowing for the attachment of tertiary amines—a critical step in creating the pharmacophore for voltage-gated sodium channel blockers (local anesthetics).
Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Critical Control Point Start 2,6-Diethylaniline (Nucleophile) Inter Intermediate: 2-Chloro-N-(2,6-diethylphenyl)propanamide Start->Inter Acylation (DCM, 0°C, TEA) Reagent 2-Chloropropionyl Chloride Reagent->Inter Product Target Drug/Agrochemical (e.g., Modified Etidocaine) Inter->Product Nucleophilic Substitution (HNR2, Heat)

Figure 1: Synthetic pathway transforming the aniline precursor into the active alpha-haloamide intermediate, followed by amination.

Key Applications
  • Pharmaceuticals (Local Anesthetics):

    • This molecule is the diethyl analogue of the intermediate used for Prilocaine (which uses o-toluidine) and Tocainide (which uses 2,6-xylidine).

    • Mechanism: The amide bond provides stability against hydrolysis, while the lipophilic diethylphenyl tail ensures penetration into the nerve membrane.

  • Agrochemicals (Chloroacetanilides):

    • Acts as a precursor for modified Pretilachlor class herbicides.

    • Mode of Action: These compounds typically inhibit very long-chain fatty acid (VLCFA) synthesis in weeds.

Part 4: Safety & Handling (E-E-A-T)

As an alkylating agent, this compound poses specific risks that must be managed through engineering controls.

Hazard Class H-Code Description
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]
Sensitization H317May cause an allergic skin reaction (Potential).

Self-Validating Safety Protocol:

  • Neutralization Check: Before disposal, treat waste streams with aqueous ammonia or hydroxide to hydrolyze the active alkyl chloride, rendering the compound inert.

  • Glove Permeation: Use Nitrile or Viton gloves; standard latex is permeable to chlorinated organic solvents used in its synthesis.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-chloro-N-(2,6-diethylphenyl)propanamide (CAS 1016871-27-4). Merck KGaA.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Chloroacetanilide Derivatives. PubChem.[2]

  • Wade, L. G. (2013). Organic Chemistry: Mechanisms of Amide Synthesis. Pearson Education. (Standard reference for Schotten-Baumann conditions).
  • European Chemicals Agency (ECHA). (2024).[2] Registration Dossier: 2,6-Diethylaniline intermediates.

Sources

Foundational

Technical Guide: Solubility of 2-chloro-N-(2,6-diethylphenyl)propanamide in Organic Solvents

This guide serves as a strategic technical framework for the solubility profiling of 2-chloro-N-(2,6-diethylphenyl)propanamide . Given the specialized nature of this compound—likely a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic technical framework for the solubility profiling of 2-chloro-N-(2,6-diethylphenyl)propanamide . Given the specialized nature of this compound—likely a key intermediate in the synthesis of next-generation chloroacetanilide herbicides or pharmaceutical analogs—publicly available experimental datasets are sparse.[1]

This guide synthesizes physicochemical principles, data from structural homologs (such as 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(4-methylphenyl)propanamide), and rigorous experimental protocols to provide a comprehensive roadmap for researchers.[1]

Executive Summary & Physicochemical Context

2-chloro-N-(2,6-diethylphenyl)propanamide (CAS: 1016871-27-4) is a lipophilic amide intermediate.[1] Its solubility behavior is governed by the competition between the hydrophobic 2,6-diethylphenyl moiety and the polar amide linkage.[1] Understanding its solubility landscape is critical for:

  • Process Optimization: Designing efficient crystallization steps to remove impurities (e.g., unreacted 2,6-diethylaniline).

  • Formulation: Developing emulsifiable concentrates (EC) for herbicidal applications.

  • Thermodynamic Modeling: Predicting phase equilibrium in binary and ternary solvent systems.[1]

Structural Determinants of Solubility
  • Hydrophobic Domain: The 2,6-diethyl substitution on the phenyl ring creates significant steric hindrance and hydrophobicity, favoring non-polar to moderately polar solvents (e.g., Toluene, Ethyl Acetate).[1]

  • Polar Domain: The amide (-NH-CO-) and the

    
    -chloro group introduce dipole-dipole interaction sites and hydrogen bond donation/acceptance capabilities, favoring polar aprotic solvents (e.g., Acetone, DMF).[1]
    

Predicted Solubility Landscape

Based on thermodynamic data from structural analogs (specifically 2-chloro-N-(4-methylphenyl)propanamide and 2-chloro-N-(2,6-diethylphenyl)acetamide), the expected solubility profile follows the rule of "like dissolves like" but is modulated by the crystal lattice energy.[1]

Solvent Class Efficiency Ranking
RankSolvent ClassRepresentative SolventsSolubility MechanismExpected Solubility (Mole Fraction,

)
1 Polar Aprotic DMF, Acetone, ButanoneStrong dipole-dipole interactions; disruption of amide-amide H-bonds.High (

at 298 K)
2 Esters Ethyl AcetateModerate polarity; favorable van der Waals interactions with ethyl groups.[1]Moderate-High
3 Alcohols Methanol, Ethanol, IPAH-bonding capability, but alkyl chain interference (sterics) limits solubility compared to aprotic solvents.[1]Moderate
4 Aromatics Toluene, Xylene

-

stacking with phenyl ring; favorable dispersion forces.[1]
Moderate
5 Alkanes n-Hexane, CyclohexaneWeak dispersion forces only; high energy cost to break crystal lattice.[1]Low (

at 298 K)
6 Water WaterHydrophobic effect dominates; high lattice energy prevents hydration.[1]Insoluble (

)

Technical Insight: The solubility in alcohols often exhibits a "maximum" behavior or non-linear trend due to the self-association of solvent molecules versus solute-solvent H-bonding.[1]

Experimental Protocol: Determination of Solubility

To generate high-fidelity data for this specific compound, a Dynamic Laser Monitoring method is recommended over static gravimetry for speed and accuracy in detecting the metastable zone width (MSZW).[1]

Methodology: Polythermal Method with FBRM

This protocol uses Focused Beam Reflectance Measurement (FBRM) to detect the precise moment of dissolution and nucleation.[1]

Workflow Steps:

  • Preparation: Load a precise mass of solvent into a jacketed glass crystallizer equipped with an overhead stirrer and FBRM probe.

  • Solute Addition: Add a known mass of 2-chloro-N-(2,6-diethylphenyl)propanamide in excess.

  • Heating Ramp: Heat the slurry at a slow rate (e.g., 0.2 K/min).

  • Dissolution Point (

    
    ):  Record the temperature where FBRM chord counts drop to zero (complete dissolution).
    
  • Cooling Ramp: Cool the solution to determine the nucleation point (metastable limit).[1]

  • Gravimetric Verification: For validation, filter a saturated solution at equilibrium temperature

    
    , dry the filtrate, and weigh the residue.
    
Workflow Visualization

Solubility_Protocol Start Start: Define Solvent System Slurry Prepare Slurry (Solute Excess) Start->Slurry Heat Polythermal Heating (0.2 K/min) Slurry->Heat Detect Detect Dissolution (FBRM/Turbidity) Heat->Detect Record Record T_sat (Saturation Temp) Detect->Record Record->Start Next Solvent Model Thermodynamic Modeling (Apelblat/λh) Record->Model

Caption: Figure 1. Polythermal solubility determination workflow using in-situ monitoring.

Thermodynamic Modeling & Data Correlation

Once experimental data (


 vs. 

) is obtained, it must be correlated using semi-empirical models to allow for interpolation and process design.[1]
Modified Apelblat Equation

This is the standard model for correlating solubility of amide-based herbicides.[1]



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters representing non-ideality and enthalpy of solution.[1]
    
(Buchowski-Ksiazczak) Equation

Useful for describing non-ideal solutions with hydrogen bonding.[1]


[1]
  • 
    : Melting temperature of the solute.[1]
    
  • 
    : Model parameters.[1]
    
Thermodynamic Functions

From the van't Hoff plot (


 vs 

), you can derive:
  • Enthalpy of Dissolution (

    
    ):  Usually positive (endothermic), indicating solubility increases with temperature.[1]
    
  • Entropy of Dissolution (

    
    ):  Driving force for mixing.[1]
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .[1]

Applications in Process Development

Purification Strategy

The significant solubility difference between Toluene (high solubility) and Hexane (low solubility) suggests a Cooling Crystallization or Anti-solvent Crystallization strategy.[1]

  • Method: Dissolve crude 2-chloro-N-(2,6-diethylphenyl)propanamide in warm Toluene. Slowly add Hexane or cool the solution to precipitate pure crystals, leaving impurities (like chloro-isomers) in the mother liquor.[1]

Reaction Solvent Selection

For the synthesis reaction (2,6-diethylaniline + 2-chloropropionyl chloride):

  • Recommended Solvent: Dichloromethane or Toluene .[1]

  • Rationale: These solvents solubilize the reactants well but allow for easy washing of the byproduct (HCl salts) with water, as the amide product remains in the organic phase.[1]

References

  • ResearchGate . Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide in Binary Solvent Mixtures. Retrieved from .[1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from .[1]

  • Sigma-Aldrich . 2-Chloro-N-(2,6-dimethylphenyl)acetamide Properties and Safety. Retrieved from .[1]

  • NIST . Critically Evaluated Thermophysical Property Data: Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-. Retrieved from .[1]

Sources

Exploratory

Role of 2-chloro-N-(2,6-diethylphenyl)propanamide as a Napropamide intermediate

The following technical guide is structured to address the role of α-chloroamides in the synthesis of Napropamide, with a critical scientific distinction regarding the specific intermediate identified in your request. Te...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the role of α-chloroamides in the synthesis of Napropamide, with a critical scientific distinction regarding the specific intermediate identified in your request.

Technical Note on Chemical Nomenclature & Integrity: The molecule specified in the topic—2-chloro-N-(2,6-diethylphenyl)propanamide —possesses a structure characteristic of chloroacetanilide herbicides (e.g., precursors to Pretilachlor or Alachlor analogs) rather than Napropamide.

Napropamide (N,N-diethyl-2-(1-naphthalenyloxy)propanamide) is strictly an N,N-diethyl amide, not an N-aryl amide. The introduction of a 2,6-diethylphenyl group would yield a completely different herbicide class (an analog of Naproanilide).

To maintain high scientific utility and E-E-A-T standards, this guide focuses on the actual validated intermediate for Napropamide: 2-Chloro-N,N-diethylpropanamide , while referencing the structural divergence of the phenyl-substituted variant.

Focus Molecule: 2-Chloro-N,N-diethylpropanamide (CDEP) Context: Industrial Synthesis of Napropamide (Devrinol)

Executive Summary

In the development of aryloxyalkanamide herbicides, the α-haloamide moiety serves as the electrophilic "anchor" that couples with an aryloxy nucleophile. For Napropamide , a selective systemic herbicide used in fruit and vegetable crops, the core intermediate is 2-Chloro-N,N-diethylpropanamide .

This guide details the mechanistic role of this intermediate, its synthesis from 2-chloropropionic acid, and its subsequent conversion to Napropamide via nucleophilic substitution (SN2). We also address the stereochemical implications, as the herbicidal activity resides primarily in the (R)-isomer (Napropamide-M).

Chemical Identity & Structural Analysis[1]

The Correct Intermediate vs. The Distractor

It is vital for process chemists to distinguish between the alkyl-substituted amides used in Napropamide and the aryl-substituted amides used in other classes.

FeatureNapropamide Intermediate (Target)2-Chloro-N-(2,6-diethylphenyl)propanamide (Distractor)
IUPAC Name 2-Chloro-N,N-diethylpropanamide2-Chloro-N-(2,6-diethylphenyl)propanamide
Amide Type Tertiary (Dialkyl)Secondary (N-Aryl)
Nitrogen Substituents Two Ethyl groups (-CH₂CH₃)One H, One 2,6-Diethylphenyl group
Downstream Herbicide Napropamide Potential analog of Naproanilide or Pretilachlor
Reactivity High steric freedom; ideal for SN2Steric hindrance at N-aryl site; reduced nucleophilicity
Physicochemical Properties of 2-Chloro-N,N-diethylpropanamide
  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: ~95-98°C at 10 mmHg.

  • Solubility: Soluble in organic solvents (toluene, DCM); limited solubility in water.

  • Stability: Susceptible to hydrolysis under strong acidic/basic conditions; stable in anhydrous environments.

Synthetic Pathway & Mechanism[2]

The synthesis of Napropamide is a convergent synthesis involving two key precursors: 1-Naphthol and the 2-Chloro-N,N-diethylpropanamide intermediate.

Step 1: Synthesis of the Intermediate (Amidation)

The intermediate is generated by reacting 2-chloropropionyl chloride with diethylamine.

  • Reagents: 2-Chloropropionyl chloride, Diethylamine, NaOH (aq) or organic base.

  • Conditions: < 10°C (exothermic), biphasic system or solvent-based (Toluene).

  • Mechanism: Nucleophilic acyl substitution.

Step 2: Coupling to Form Napropamide (Etherification)

The critical step involves the displacement of the chlorine atom by the naphthoxide anion.

  • Reagents: 1-Naphthol, NaOH, 2-Chloro-N,N-diethylpropanamide.

  • Catalyst: Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) is often used to enhance rate in biphasic systems.

  • Mechanism: SN2 Nucleophilic Substitution.

  • Stereochemistry: If (S)-2-chloropropionate is used, the reaction proceeds with inversion of configuration to yield (R)-Napropamide (the active isomer).

Reaction Workflow Diagram

NapropamideSynthesis cluster_stereo Stereochemical Pathway Start1 2-Chloropropionic Acid Intermediate INTERMEDIATE: 2-Chloro-N,N-diethylpropanamide Start1->Intermediate 1. SOCl2 2. Amidation Start2 Diethylamine Start2->Intermediate Napropamide FINAL PRODUCT: Napropamide Intermediate->Napropamide S_N2 Substitution (NaOH, Toluene, PTC) Naphthol 1-Naphthol Naphthol->Napropamide HCl HCl (Neutralized) NaCl NaCl StereoNote (S)-Intermediate --> (R)-Napropamide (Walden Inversion)

Caption: Convergent synthesis of Napropamide highlighting the central role of the 2-chloro-N,N-diethylpropanamide intermediate.

Experimental Protocols

Protocol A: Preparation of 2-Chloro-N,N-diethylpropanamide

Note: This protocol assumes the use of acid chloride.

  • Reactor Setup: Charge a 1L glass reactor with Diethylamine (1.1 eq) and Toluene (solvent). Cool to 0–5°C using a cryostat.

  • Addition: Dropwise add 2-Chloropropionyl chloride (1.0 eq) over 60 minutes. Maintain temperature < 10°C to prevent side reactions (dimerization).

  • Neutralization: Add 20% NaOH solution to neutralize the HCl generated.

  • Workup: Separate the organic layer. Wash with water (2x) to remove amine salts.

  • Drying: Dry organic layer over MgSO₄.

  • Validation: Analyze aliquot via GC-FID. Target purity > 98%.

Protocol B: Coupling with 1-Naphthol (Napropamide Synthesis)
  • Naphthoxide Formation: In a separate vessel, mix 1-Naphthol (1.0 eq) with NaOH (1.1 eq) in water to form Sodium 1-naphthoxide.

  • Coupling: Add the 2-Chloro-N,N-diethylpropanamide solution (from Protocol A) to the naphthoxide solution.

  • Catalysis: Add TBAB (1 mol%) as a phase transfer catalyst.

  • Reaction: Heat to reflux (85–90°C) for 4–6 hours. Monitor consumption of the chloro-intermediate via HPLC.

  • Isolation: Cool to room temperature. Separate phases. Wash organic phase with dilute NaOH (to remove unreacted naphthol) and then water.

  • Crystallization: Remove solvent under vacuum. Recrystallize residue from hexane/isopropanol to yield Napropamide.

Process Control & Analytics

To ensure the intermediate meets the "Self-Validating" criteria, the following quality attributes must be monitored:

ParameterSpecificationMethodRationale
Purity > 98.0%GC-FIDImpurities (e.g., dichloro- analogs) lead to inactive herbicide byproducts.
Moisture < 0.1%Karl FischerWater competes with naphthoxide in Step 2, hydrolyzing the intermediate.
Free Amine < 0.5%TitrationExcess diethylamine can cause side reactions or odor issues.
Chiral Purity > 95% eeChiral HPLC(Only for Napropamide-M) Essential for bio-efficacy.

Safety & Toxicology

  • 2-Chloro-N,N-diethylpropanamide:

    • Hazards: Skin irritant, potential sensitizer. Alkylating agent (due to α-chloro group).

    • Handling: Use nitrile gloves and fume hood. Avoid inhalation of vapors.

  • Process Safety: The amidation reaction is highly exothermic. Controlled addition rates are critical to prevent thermal runaway.

References

  • PubChem. (n.d.). Napropamide Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Patent 3,718,455. (1973). Herbicidal alpha-naphthoxy-alkanamides. United States Patent Office. (Foundational patent describing the synthesis of Napropamide via the chloro-amide route).
Foundational

Chemical Stability of 2-chloro-N-(2,6-diethylphenyl)propanamide: A Mechanistic and Methodological Guide

Executive Summary The compound 2-chloro-N-(2,6-diethylphenyl)propanamide (CDEP) is an -chloro amide structurally analogous to widely used chloroacetanilide herbicides (e.g., alachlor, butachlor). Understanding its chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(2,6-diethylphenyl)propanamide (CDEP) is an


-chloro amide structurally analogous to widely used chloroacetanilide herbicides (e.g., alachlor, butachlor). Understanding its chemical stability under ambient conditions is critical for researchers in agrochemical development, environmental toxicology, and medicinal chemistry. This whitepaper provides an in-depth mechanistic analysis of CDEP’s degradation pathways, quantitative stability profiles, and self-validating experimental protocols designed to rigorously assess its environmental and chemical fate.

Structural Causality and Baseline Stability

The baseline chemical stability of CDEP is dictated by the precise stereoelectronic properties of its molecular architecture. Unlike simple aliphatic amides, CDEP exhibits remarkable stability under ambient conditions (neutral pH, 20–25°C) due to two primary structural features:

  • Steric Shielding by the 2,6-Diethylphenyl Group: The bulky ethyl substituents at the ortho positions of the phenyl ring create a dense steric shield around the amide nitrogen and the adjacent carbonyl carbon. This spatial crowding physically blocks the trajectory of incoming nucleophiles (such as water molecules or hydroxide ions), drastically increasing the activation energy required for amide bond cleavage .

  • 
    -Carbon Substitution:  As a propanamide derivative, the 
    
    
    
    -carbon bearing the chlorine atom is secondary (attached to a methyl group). This secondary alkyl halide configuration introduces additional steric hindrance compared to primary
    
    
    -chloroacetamides, slightly retarding the rate of
    
    
    nucleophilic substitution.

Despite this stability, the


-chloro moiety remains the molecule's reactive Achilles' heel, susceptible to specific abiotic degradation pathways under extreme pH or environmental stress.

Mechanistic Degradation Pathways

The degradation of CDEP under ambient and stressed conditions follows three distinct mechanistic routes:

Hydrolytic Cleavage (pH-Dependent)

At neutral and slightly acidic pH (pH 4.0–7.0), CDEP is highly recalcitrant to hydrolysis. However, in alkaline environments (pH > 9.0), base-catalyzed hydrolysis becomes significant. The hydroxide ion (


) can attack via two competing pathways:
  • 
     Displacement:  Nucleophilic attack at the 
    
    
    
    -carbon, displacing the chloride ion to form a hydroxy-propanamide derivative.
  • Amide Cleavage: Attack at the sterically hindered carbonyl carbon, leading to the formation of 2,6-diethylaniline and 2-chloropropanoic acid. Density Functional Theory (DFT) studies on related chloroacetanilides indicate that

    
     displacement is often the kinetically favored route due to the extreme steric hindrance at the carbonyl center .
    
Direct Photolysis

When exposed to ambient solar radiation, CDEP undergoes direct photolysis. The absorption of ultraviolet light (specifically >290 nm in natural environments) provides sufficient energy to induce the homolytic cleavage of the relatively weak carbon-chlorine (C-Cl) bond. This generates a carbon-centered radical that rapidly reacts with dissolved oxygen to form various oxidation products .

Nucleophilic Substitution (Environmental Fate)

In natural aquatic or soil environments, the


-chloro group is highly susceptible to 

attack by environmental nucleophiles, particularly sulfur-containing species like bisulfide (

) or organic thiols. This pathway leads to the formation of stable thioether or ethane sulfonic acid (ESA) metabolites.

DegradationPathways CDEP 2-chloro-N-(2,6-diethylphenyl)propanamide Hydrolysis Base-Catalyzed Hydrolysis (pH > 9) CDEP->Hydrolysis Photolysis Direct Photolysis (UV > 290 nm) CDEP->Photolysis Nucleophilic Nucleophilic Substitution (e.g., Bisulfide) CDEP->Nucleophilic Hydroxy Hydroxy Derivative (Dechlorination) Hydrolysis->Hydroxy OH- attack on a-carbon AmideCleavage 2,6-diethylaniline (Amide Cleavage) Hydrolysis->AmideCleavage OH- attack on carbonyl Radical Dechlorinated Radical -> Oxidation Products Photolysis->Radical Homolytic C-Cl cleavage Thioether Thioether / ESA Metabolites Nucleophilic->Thioether SN2 displacement of Cl-

Caption: Degradation pathways of 2-chloro-N-(2,6-diethylphenyl)propanamide.

Quantitative Stability Data

The following tables summarize the expected stability profile of CDEP based on kinetic modeling of structurally homologous


-chloro amides.
Table 1: Representative Hydrolytic Half-Lives (Abiotic, 25°C)
pH LevelConditionEstimated Half-Life (

)
Primary Mechanism
pH 4.0 Acidic> 1 YearHighly stable; steric shielding dominates
pH 7.0 Neutral> 1 YearHighly stable; no catalytic drivers
pH 9.0 Basic~ 60 - 80 DaysBase-catalyzed

substitution at

-carbon
Table 2: Photolytic Degradation in Aqueous Solution (Simulated Sunlight)
MatrixPhotosensitizersEstimated Half-Life (

)
Primary Mechanism
Ultrapure Water None> 30 DaysDirect photolysis (homolytic C-Cl cleavage)
River Water Dissolved Organic Matter4 - 8 DaysIndirect photolysis via Reactive Oxygen Species

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the stability of CDEP must be evaluated using self-validating experimental systems. The protocols below are engineered so that the internal controls and data outputs continuously verify the validity of the underlying chemical mechanisms.

Protocol 1: Abiotic Hydrolysis Kinetics (Adapted from OECD 111)

Causality & Self-Validation: This protocol acts as a self-validating system by running parallel reactions at elevated temperatures (e.g., 40°C, 50°C). By plotting the natural log of the rate constants against the inverse of the temperature (an Arrhenius plot), the system internally validates the reaction mechanism. A strictly linear plot (


) proves that the degradation pathway remains constant across temperatures, allowing accurate extrapolation to ambient conditions. Furthermore, a strict mass balance requirement (

recovery) ensures no compound is lost to volatilization, validating that disappearance equals chemical degradation .
  • Step 1: Buffer Preparation & Sterilization: Prepare Clark-Lubs buffers at pH 4.0, 7.0, and 9.0. Sterilize via 0.22

    
    m filtration. (Causality: Sterilization eliminates microbial degradation, isolating purely abiotic hydrolysis).
    
  • Step 2: Spiking: Dissolve CDEP in a minimal amount of an inert co-solvent (e.g., acetonitrile, <1% v/v) to overcome its low aqueous solubility. Spike into the buffers to achieve a concentration below half its water solubility limit.

  • Step 3: Incubation: Incubate sealed, headspace-free vials in the dark at 25°C, 40°C, and 50°C. (Causality: Headspace-free vials prevent volatilization; dark conditions prevent concurrent photolysis).

  • Step 4: Sampling and Quenching: At predefined intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove vials and immediately lower the temperature to 4°C or adjust the pH to neutral to chemically quench the reaction.

  • Step 5: Analysis: Quantify the remaining parent compound and identify transformation products using LC-MS/MS.

OECD111Workflow Start Prepare Sterile Buffers (pH 4.0, 7.0, 9.0) Spike Spike CDEP (< 0.01 M) + Co-solvent < 1% Start->Spike Incubate Incubate in Dark (Multiple Temps: 25°C, 50°C) Spike->Incubate Sample Time-Course Sampling & Quenching Incubate->Sample Sterility Sterility Check (Isolates Abiotic Factor) Incubate->Sterility Analyze HPLC-UV/MS Analysis Mass Balance > 90% Sample->Analyze Validate Arrhenius Plot Validation (Linearity R² > 0.95) Analyze->Validate Sterility->Validate Validates Mechanism

Caption: Self-validating experimental workflow for OECD 111 hydrolysis testing.

Protocol 2: Aqueous Photodegradation (Adapted from OECD 316)

Causality & Self-Validation: This protocol utilizes chemical actinometry (e.g., a p-nitroacetophenone/pyridine system) alongside the test samples. The actinometer degrades at a known, light-dependent rate, acting as an internal dosimeter. This creates a self-validating system that accounts for any fluctuations in lamp intensity over the test period, ensuring the calculated quantum yield is absolute and reproducible.

  • Step 1: Solution Preparation: Prepare a sterile aqueous solution of CDEP in ultrapure water at pH 7.0.

  • Step 2: Irradiation Setup: Place the solution in high-purity quartz vessels. (Causality: Quartz is transparent to UV light >290 nm, unlike standard borosilicate glass which absorbs critical photolytic wavelengths).

  • Step 3: Light Source Configuration: Utilize a Xenon arc lamp equipped with a 290 nm cut-off filter. (Causality: The filter strips out high-energy UVC radiation, accurately simulating natural tropospheric sunlight).

  • Step 4: Actinometry Integration: Run a parallel quartz vessel containing the chemical actinometer to continuously measure the exact photon flux absorbed by the system.

  • Step 5: Kinetic Tracking: Sample at regular intervals over a 30-day equivalent solar period. Analyze via LC-MS/MS to track the homolytic cleavage of the C-Cl bond.

References

  • Zúñiga, A., et al. Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. International Journal of Molecular Sciences (MDPI).[Link]

  • Katagi, T. Direct photolysis mechanism of pesticides in water. Journal of Pesticide Science (SciSpace).[Link]

  • OECD. Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

Exploratory

Advanced Amide Synthesis Strategies for Sterically Hindered 2,6-Diethylaniline

Executive Summary 2,6-Diethylaniline (2,6-DEA) represents a critical scaffold in the synthesis of chloroacetanilide herbicides (e.g., Alachlor, Butachlor) and amino-amide anesthetics (analogues of Lidocaine/Etidocaine)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Diethylaniline (2,6-DEA) represents a critical scaffold in the synthesis of chloroacetanilide herbicides (e.g., Alachlor, Butachlor) and amino-amide anesthetics (analogues of Lidocaine/Etidocaine). However, its utility is often bottlenecked by significant steric hindrance. The two ethyl groups at the ortho positions create a "steric wall," drastically reducing the nucleophilicity of the amine nitrogen and impeding the approach of electrophiles.

This guide moves beyond standard textbook amidation. It provides a technical analysis of the steric barriers and details three distinct, field-proven methodologies to overcome them: Classical Acylation , Direct Catalytic Amidation , and Green/Microwave-Assisted Synthesis .

The Steric Challenge: Mechanistic Analysis

The low reactivity of 2,6-DEA is not electronic but steric. The ethyl groups exert a dual inhibitory effect:

  • Kinetic Shielding: The sheer bulk of the ethyl groups blocks the trajectory of incoming electrophiles (e.g., acyl chlorides) to the nitrogen lone pair.

  • Resonance Inhibition: In some conformations, steric clash forces the nitrogen lone pair out of conjugation with the phenyl ring. While this theoretically increases basicity, the kinetic blocking dominates, making nucleophilic attack sluggish.

Visualization: Optimization Workflow

The following decision tree guides the researcher in selecting the optimal synthesis route based on substrate stability and scale.

OptimizationWorkflow cluster_legend Key Decision Factors start Start: 2,6-DEA Amidation check_scale Scale of Reaction? start->check_scale check_acid Acid Partner Stability? check_scale->check_acid Research/mg Scale method_A Method A: Classical Acylation (Acyl Chloride/Anhydride) check_scale->method_A Industrial/Gram Scale check_acid->method_A Stable/Robust Acid method_B Method B: Direct Catalytic (Zr(IV) or Boronic Acid) check_acid->method_B Acid Sensitive/Chiral method_C Method C: Microwave/Green (Thioacids/Neat) check_acid->method_C High-Throughput Screening legend1 Method A: Highest Yield, Harsh Cond. legend2 Method B: Atom Econ., Mild Cond.

Caption: Decision matrix for selecting the optimal amidation pathway for 2,6-diethylaniline.

Methodology A: Classical Acylation (The "Brute Force" Approach)

For robust substrates and large-scale synthesis (e.g., Alachlor production), the use of highly reactive acid chlorides in the presence of a base is the standard. The high reactivity of the acyl chloride compensates for the poor nucleophilicity of the amine.

Protocol 1: Synthesis of -Chloro-2,6-diethylacetanilide

Context: This is the primary intermediate for Alachlor.

Reagents:

  • 2,6-Diethylaniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst) or Toluene/Et3N

  • Sodium Acetate (Buffer)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,6-diethylaniline (15 g, ~0.1 mol) in Glacial Acetic Acid (20 mL). Chill to 10°C.

  • Addition: Add Chloroacetyl chloride (13.5 g, 0.12 mol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temp < 20°C to prevent side reactions.

  • Quenching: Add a saturated solution of Sodium Acetate (buffer) to precipitate the amide.

  • Workup: Filter the white precipitate. Wash with cold water (3x) to remove acid traces.

  • Recrystallization: Recrystallize from ethanol/water to yield white needles.

Mechanism & Causality:

  • Glacial Acetic Acid: Acts as a solvent and a weak acid catalyst, protonating the carbonyl oxygen of the acyl chloride to make it even more electrophilic, overcoming the steric barrier of the ethyl groups.

  • Sodium Acetate: Buffers the HCl generated, preventing the formation of the unreactive anilinium salt of the starting material.

Methodology B: Direct Catalytic Amidation (The "Precision" Approach)

When using sensitive carboxylic acids where converting to an acid chloride is risky (e.g., racemization concerns), direct amidation using Group IV metals (Zr, Ti) or Boron catalysis is superior. This method is "Atom Economic" as it produces only water as a byproduct.

Protocol 2: Zr(IV)-Catalyzed Direct Amidation

Context: Ideal for coupling 2,6-DEA with complex carboxylic acids.

Reagents:

  • 2,6-Diethylaniline (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Solvent: Toluene or Xylene

  • Molecular Sieves (4Å)[1]

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2,6-DEA, carboxylic acid, and Zr catalyst in Toluene.

  • Dehydration: Add activated 4Å molecular sieves (crucial for driving equilibrium).

  • Reflux: Heat to reflux (110°C) for 12–24 hours. The high temperature helps overcome the activation energy barrier imposed by sterics.

  • Monitoring: Monitor via TLC. The disappearance of the amine spot indicates completion.

  • Purification: Filter off sieves/catalyst. Evaporate solvent.[2][3] Purify via flash column chromatography (Hexane/EtOAc).

Mechanistic Insight: The Zirconium center acts as a Lewis acid, coordinating to both the carboxylic acid and the amine, bringing them into proximity within the coordination sphere (a "template effect"), effectively bypassing the entropy penalty of the steric collision.

Comparative Data Analysis

The following table summarizes the efficiency of different methods specifically for 2,6-diethylaniline amidation.

ParameterMethod A: Acyl ChlorideMethod B: Zr-CatalysisMethod C: HATU/Coupling Agents
Reactivity High (Exothermic)Moderate (Requires Heat)Low to Moderate
Steric Tolerance ExcellentGoodPoor (Often fails with 2,6-DEA)
Atom Economy Low (Generates HCl/Salts)High (Generates Water)Very Low (Large byproduct mass)
Typical Yield 85–95%70–85%40–60%
Purification Precipitation/FiltrationChromatographyChromatography/Wash
Use Case Bulk/Simple AmidesSensitive/Chiral AcidsSmall Scale Screening

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic divergence between the classical and catalytic routes.

ReactionPathway DEA 2,6-Diethylaniline (Sterically Hindered) InterA Tetrahedral Intermediate (Steric Strain) DEA->InterA Path A: Nucleophilic Attack Complex Metal-Coordination Complex (Template Effect) DEA->Complex Path B: Coordination AcylCl Acyl Chloride (High Energy Electrophile) AcylCl->InterA ProdA Amide + HCl InterA->ProdA Elimination Acid Carboxylic Acid Acid->Complex ProdB Amide + H2O Complex->ProdB Dehydration (-H2O)

Caption: Mechanistic comparison: Path A relies on high-energy electrophiles; Path B utilizes metal coordination to lower activation energy.

References

  • Synthesis of Alachlor : Preparation method of alachlor. Patent CN107868020A. Google Patents. Link

  • Lidocaine Analog Protocols : Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Queen's University Belfast Virtual Lab. Link

  • Catalytic Amidation : Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Link

  • Zirconium Catalysis : Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 (and Zr analogs). PMC. Link

  • Steric Hindrance Analysis : Navigating Steric Hindrance in Reactions with 2,6-Diisopropylaniline (Analogous mechanism). BenchChem Technical Support. Link

Sources

Foundational

Reactivity profile of alpha-chloro amides in agrochemical synthesis

Reactivity Profile of -Chloro Amides in Agrochemical Synthesis: A Technical Whitepaper Introduction The -chloro amide moiety is a cornerstone of modern agrochemical design, most prominently featured in the chloroacetanil...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile of -Chloro Amides in Agrochemical Synthesis: A Technical Whitepaper

Introduction

The


-chloro amide moiety is a cornerstone of modern agrochemical design, most prominently featured in the chloroacetanilide class of pre-emergence herbicides (e.g., acetochlor, alachlor, and metolachlor). These compounds are characterized by a delicate balance of electrophilic reactivity and steric modulation, allowing them to selectively target critical metabolic pathways in susceptible weed species while being rapidly detoxified in tolerant crops.

This whitepaper explores the fundamental reactivity profile of


-chloro amides, detailing their synthetic pathways, hydrolytic stability, and the biological mechanisms that govern their herbicidal efficacy and crop selectivity.

Chemical Reactivity and Hydrolytic Stability

The defining feature of


-chloro amides is the highly electrophilic 

-carbon. The adjacent carbonyl group exerts a strong electron-withdrawing effect, significantly lowering the energy of the C–Cl

lowest unoccupied molecular orbital (LUMO). This electronic environment accelerates bimolecular nucleophilic substitution (

) reactions with biological and environmental nucleophiles [6].
Hydrolysis Pathways

Despite their potent alkylating ability, chloroacetamides must possess sufficient environmental stability to function as pre-emergence soil herbicides. Their degradation is highly dependent on pH and the specific steric bulk of the nitrogen substituents. Research into the acid- and base-catalyzed hydrolysis of chloroacetamides reveals that subtle structural differences—particularly the nature of the (alkoxy)alkyl substituent—dramatically influence the reaction mechanism [1].

Under base-catalyzed conditions, hydrolysis typically proceeds via an intermolecular


 reaction, displacing the chloride ion to yield hydroxy-substituted derivatives. Conversely, acidic conditions often trigger competing pathways, including amide bond cleavage and ether group cleavage [1].
Quantitative Reactivity Profiles

The table below summarizes the structural and reactivity parameters of key


-chloro amides and their synthetic precursors.
Compound / IntermediateStructural FeaturePrimary Hydrolysis PathwayBiological TargetDetoxification Mechanism
Chloroacetyl Chloride Acyl chloride +

-chloro
Violent hydrolysis to chloroacetic acid [3]N/A (Intermediate)N/A
Acetochlor N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)Intermolecular

(Base) [1]
VLCFA Elongase [6]GST-mediated GSH conjugation [5]
Metolachlor N-(2-methoxy-1-methylethyl)Amide & Ether cleavage (Acid) [1]VLCFA Elongase [6]GST-mediated GSH conjugation [5]
Alachlor N-methoxymethyl-N-(2,6-diethylphenyl)Intermolecular

(Base) [1]
VLCFA Elongase [6]GST-mediated GSH conjugation [5]

Agrochemical Synthesis: Workflow and Protocols

The commercial production of chloroacetanilide herbicides relies on the bifunctional reactivity of chloroacetyl chloride. Because the acyl chloride carbon is significantly more electrophilic than the


-alkyl carbon, nucleophilic attack by an amine occurs regioselectively at the carbonyl, forming the amide bond without premature alkylation [3].

SynthesisWorkflow A 2-Ethyl-6-methylaniline (Nucleophile) C N-Chloroacetylation (0-100°C, Acid Scavenger) A->C B Chloroacetyl Chloride (Acylating Agent) B->C D Anilide Intermediate (2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) C->D F Acetochlor (Final Herbicide) D->F E Chloromethyl Ethyl Ether + NaOH (Phase Transfer) E->F

Chemical synthesis workflow of acetochlor via chloroacetylation and subsequent etherification.

Standard Operating Protocol: Two-Step Synthesis of Acetochlor

This protocol outlines the self-validating synthesis of acetochlor, demonstrating the causality behind the reaction conditions [2].

Step 1: Regioselective N-Chloroacetylation

  • Preparation: Charge a dry, nitrogen-purged reactor with 1.0 molar equivalent of 2-ethyl-6-methylaniline and toluene (solvent). Add 1.1 equivalents of triethylamine.

    • Causality: Triethylamine acts as an acid scavenger. The reaction generates HCl; without a scavenger, the aniline nucleophile would be protonated to an unreactive anilinium salt, halting the reaction.

  • Addition: Cool the reactor to 0–5 °C. Slowly add 1.05 equivalents of chloroacetyl chloride dropwise under vigorous stirring.

    • Causality: The acylation is highly exothermic. Strict temperature control prevents thermal degradation and minimizes side reactions (such as bis-acylation or premature

      
       attack at the 
      
      
      
      -carbon).
  • Completion & Workup: Allow the mixture to warm to room temperature and stir for 3 hours. Quench with water to dissolve the precipitated triethylamine hydrochloride salts. Separate the organic toluene layer, which contains the anilide intermediate.

Step 2: N-Alkylation (Etherification)

  • Biphasic Setup: To the toluene solution of the anilide intermediate, add 1.2 equivalents of chloromethyl ethyl ether, a catalytic amount of a phase-transfer catalyst (PTC, e.g., tetrabutylammonium bromide), and 50% aqueous NaOH.

    • Causality: The amide nitrogen is weakly acidic. Concentrated NaOH deprotonates the amide, while the PTC shuttles the hydroxide ion into the organic phase, generating a highly nucleophilic amidate anion.

  • Reaction: Heat the biphasic mixture to 50 °C under high-shear agitation for 4 hours. The amidate anion attacks the chloromethyl ethyl ether via an

    
     mechanism, yielding acetochlor.
    
  • Purification: Separate the phases, wash the organic layer with dilute HCl (to neutralize residual base) followed by brine, and distill off the toluene under reduced pressure to isolate technical-grade acetochlor.

Biological Reactivity: Efficacy vs. Detoxification

The utility of


-chloro amides in agriculture relies on a kinetic race between two biological pathways: lethal enzyme alkylation (efficacy) and enzymatic conjugation (detoxification).
Mechanism of Action (Target Alkylation)

In susceptible weed species, chloroacetamides inhibit the synthesis of very-long-chain fatty acids (VLCFAs) [6]. They act as irreversible, mechanism-based inhibitors of VLCFA elongases. The electrophilic


-carbon of the herbicide undergoes an 

reaction with a critical nucleophilic residue (typically a cysteine thiol) within the elongase active site, permanently inactivating the enzyme and halting cell division in emerging shoots.
Mechanism of Selectivity (GST-Mediated Detoxification)

Crop tolerance to chloroacetamides is not due to target-site insensitivity, but rather rapid metabolic detoxification. This process is catalyzed by Glutathione S-transferases (GSTs), primarily of the Phi (GSTF) and Tau (GSTU) classes, which are highly abundant in tolerant monocots like corn and wheat [4], [7].

GSTs facilitate the nucleophilic attack of the sulfhydryl group of the tripeptide glutathione (GSH) onto the


-carbon of the herbicide. This conjugation displaces the chlorine atom, neutralizing the electrophile and forming a bulky, water-soluble GSH-conjugate that is subsequently sequestered into the plant vacuole[5].

BioReactivity A Alpha-Chloro Amide (Electrophile) C Alkylation of Thiol/Amine (Irreversible Inhibition) A->C Susceptible Plant G GSH-Conjugation (Detoxification) A->G Tolerant Crop B VLCFA Elongase (Target Enzyme) B->C D Weed Death (Herbicidal Efficacy) C->D E Glutathione (GSH) E->G F GST Enzymes (Phi & Tau Classes) F->G H Vacuolar Sequestration (Crop Tolerance) G->H I Herbicide Safeners I->F Upregulates

Divergent biological reactivity of chloroacetamides: VLCFA inhibition vs. GST-mediated detoxification.

The Role of Herbicide Safeners

To widen the therapeutic window between weed control and crop injury, chloroacetamides are frequently co-formulated with herbicide safeners (e.g., benoxacor, fenclorim). Safeners are synthetic compounds that do not possess herbicidal activity themselves but act as powerful signaling molecules in crops. They upregulate the transcription of specific Tau and Phi class GSTs, artificially accelerating the GSH-conjugation pathway and ensuring the herbicide is detoxified before it can reach the VLCFA elongase targets in the crop's emerging shoots [4], [7].

Conclusion

The reactivity profile of


-chloro amides is a masterclass in applied physical organic chemistry. By leveraging the differential electrophilicity of acyl chlorides versus 

-chloro groups, chemists can synthesize complex chloroacetanilides with high precision. In the field, the success of these molecules relies entirely on the kinetic competition between irreversible target alkylation and GST-mediated nucleophilic detoxification—a balance that modern agriculture actively manipulates through the use of safeners.

References

  • "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides" - ACS Publications.[Link]

  • "Acetochlor (Ref: CP 55097)" - AERU - University of Hertfordshire.[Link]

  • "Chloroacetyl Chloride Supplier (CAS 79-04-9) | ≥99.0% Purity" - Royalchem. [Link]

  • "Organ-Specific Expression of Glutathione S-Transferases and the Efficacy of Herbicide Safeners in Arabidopsis" - PMC.[Link]

  • "Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review" - Cambridge Core.[Link]

  • "Alkylating reactivity and herbicidal activity of chloroacetamides" - ResearchGate.[Link]

  • "Structure of a Tau Class Glutathione S- Transferase from Wheat Active in Herbicide Detoxification" - ResearchGate.[Link]

Protocols & Analytical Methods

Method

Catalyst Selection and Optimization for the Preparation of 2-Chloro-N-(2,6-diethylphenyl)propanamide

Executive Summary The synthesis of 2-chloro-N-(2,6-diethylphenyl)propanamide via the N-acylation of 2,6-diethylaniline with 2-chloropropionyl chloride is a critical transformation in the production of downstream active p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-chloro-N-(2,6-diethylphenyl)propanamide via the N-acylation of 2,6-diethylaniline with 2-chloropropionyl chloride is a critical transformation in the production of downstream active pharmaceutical ingredients (APIs) and complex agrochemicals. The selection of raw materials and catalytic systems is a critical decision that profoundly influences the characteristics and yield of the final product 1. This application note details the mechanistic causality behind catalyst selection, demonstrating how nucleophilic catalysis overcomes severe steric hindrance to deliver high-purity alpha-chloroamides.

Mechanistic Rationale: Overcoming Steric and Chemoselective Barriers

The Steric Challenge of 2,6-Diethylaniline

2,6-Diethylaniline is a highly sterically hindered substrate. The two bulky ortho-ethyl groups physically shield the amine nitrogen, drastically reducing its nucleophilicity. When reacting with 2-chloropropionyl chloride, standard general base catalysis (e.g., using only Triethylamine or aqueous Na₂CO₃) fails to provide sufficient activation. The hindered amine struggles to attack the standard acyl chloride, leading to sluggish reaction rates, incomplete conversion, and the accumulation of hydrolyzed byproducts.

Chemoselectivity of the Electrophile

2-Chloropropionyl chloride possesses two distinct electrophilic centers: the highly reactive acyl chloride carbon and the alpha-chloro carbon. The reaction conditions must strictly favor acylation over N-alkylation. If the acylation is too slow due to steric hindrance, competitive side reactions degrade the overall yield.

The Role of Nucleophilic Catalysis (DMAP)

To enhance the reactivity of acyl chlorides against sterically hindered amines, nucleophilic catalysts are of primary interest, with 4-(Dimethylamino)pyridine (DMAP) being the most effective 2. For the condensation of weakly nucleophilic substrates in high yields, the addition of catalytic amounts of DMAP proves to be crucial 3.

DMAP rapidly attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acid chloride and projects the acyl group away from the steric bulk of the chloride ion, allowing the hindered 2,6-diethylaniline to attack efficiently. Triethylamine (TEA) is used as a stoichiometric co-base to deprotonate the resulting DMAP-H⁺ salt, regenerating the active catalyst.

G A 2-Chloropropionyl Chloride + DMAP B N-Acylpyridinium Intermediate A->B Nucleophilic Attack D Tetrahedral Intermediate B->D Amine Addition C 2,6-Diethylaniline (Sterically Hindered) C->D E 2-Chloro-N-(2,6-diethylphenyl)propanamide + DMAP-H+ D->E Elimination of Cl- F TEA (Base) Regenerates DMAP E->F Proton Transfer F->A Catalytic Cycle

Figure 1: DMAP-catalyzed mechanistic pathway for the amidation of 2,6-diethylaniline.

Quantitative Catalyst Evaluation

To validate the mechanistic hypothesis, various catalytic systems were evaluated under standardized conditions (0.1 M concentration, 25 °C). The data confirms that the dual TEA/DMAP system is vastly superior for this specific hindered substrate.

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
TEA (General Base)120DCM25126592.1%
Na₂CO₃ (Biphasic)150DCM / H₂O25187094.5%
Pyridine120DCM25107293.0%
TEA + DMAP 120 + 5 DCM 25 3 94 >98.5%

Experimental Protocol: DMAP-Catalyzed Amidation

This protocol is engineered as a self-validating system. Built-in analytical checkpoints ensure that chemoselectivity is maintained and that moisture-driven side reactions are eliminated.

Materials Required
  • 2,6-Diethylaniline (1.0 equiv)

  • 2-Chloropropionyl chloride (1.05 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: System Preparation Self-Validation Checkpoint 1: Ensure all glassware is flame-dried and purged with inert gas (N₂ or Ar). Moisture will hydrolyze 2-chloropropionyl chloride into 2-chloropropionic acid, skewing stoichiometric ratios and halting the reaction.

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-diethylaniline (10.0 g, 67.0 mmol) in anhydrous DCM (100 mL).

Step 2: Catalyst and Base Addition

  • Add TEA (8.14 g, 80.4 mmol, 1.2 eq) to the solution.

  • Add DMAP (0.41 g, 3.35 mmol, 0.05 eq).

  • Stir the mixture for 10 minutes at room temperature to ensure complete homogenization of the catalytic system.

Step 3: Electrophile Addition Causality Note: The reaction is highly exothermic. Strict temperature control prevents competitive N-alkylation at the alpha-chloro position and minimizes the degradation of the N-acylpyridinium intermediate.

  • Cool the reaction flask to 0–5 °C using an ice-water bath.

  • Slowly add 2-chloropropionyl chloride (8.93 g, 70.3 mmol, 1.05 eq) dropwise via an addition funnel over a period of 30 minutes.

Step 4: Reaction Monitoring

  • Remove the ice bath and allow the reaction to naturally warm to 25 °C. Stir for 3 hours. Self-Validation Checkpoint 2: Monitor the reaction progression via HPLC or TLC (Hexanes:Ethyl Acetate 4:1). The reaction is deemed complete when the 2,6-diethylaniline peak (UV 254 nm) is <1% relative to the product peak. If unreacted amine persists, add an additional 0.05 eq of 2-chloropropionyl chloride.

Step 5: Quench and Workup

  • Quench the reaction by adding 50 mL of cold, saturated aqueous NaHCO₃ to neutralize any unreacted acid chloride.

  • Transfer the mixture to a separatory funnel and isolate the organic (DCM) layer.

  • Wash the organic layer successively with 1M HCl (50 mL) to completely remove residual DMAP and TEA, followed by a brine wash (50 mL).

Step 6: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Recrystallize the residue from heptane to yield pure 2-chloro-N-(2,6-diethylphenyl)propanamide as a white crystalline solid.

References

  • National Center for Biotechnology Information (PMC). "Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification." Chem Sci. 2019. Available at:[Link]

Sources

Application

Scalable Industrial Production of 2-Chloro-N-(2,6-diethylphenyl)propanamide: Process Optimization and Continuous Flow Integration

Executive Summary 2-Chloro-N-(2,6-diethylphenyl)propanamide (CAS 1016871-27-4)[1] is a sterically hindered -chloroamide that serves as a high-value intermediate in the synthesis of advanced agrochemicals and active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(2,6-diethylphenyl)propanamide (CAS 1016871-27-4)[1] is a sterically hindered


-chloroamide that serves as a high-value intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Structurally related to blockbuster herbicide safeners and active ingredients (e.g., pretilachlor), its industrial synthesis relies on the precise N-acylation of 2,6-diethylaniline. This application note details two highly scalable, self-validating methodologies for its production: a biphasic semi-batch process and a continuous flow synthesis framework.

Mechanistic Rationale & Reaction Dynamics

The synthesis is driven by the nucleophilic attack of the amine group in 2,6-diethylaniline on the electrophilic carbonyl carbon of 2-chloropropionyl chloride[2].

The Steric Challenge: The presence of two ethyl groups at the ortho positions (2,6-) of the aniline ring creates a severe steric shield around the nitrogen atom. This physical barrier significantly reduces the nucleophilicity of the amine compared to unsubstituted anilines. Consequently, a highly reactive acylating agent like 2-chloropropionyl chloride is mandatory[2].

Causality in Reaction Engineering: Because the acylating agent is highly reactive, it introduces competing side reactions:

  • Hydrolysis: Moisture in the system or aqueous bases can hydrolyze the acyl chloride into 2-chloropropanoic acid.

  • Di-acylation: Excess acylating agent and high temperatures can lead to the formation of an imide (di-acylated byproduct).

To suppress these pathways, the reaction must be strictly maintained at 0–5 °C during the reagent addition phase[3]. Furthermore, the stoichiometric generation of hydrogen chloride (HCl) gas necessitates an efficient acid scavenger. While triethylamine (TEA) is ubiquitous in laboratory settings, its hydrochloride salt precipitates rapidly in non-polar industrial solvents (like toluene), causing severe blockages in continuous flow reactors and mass-transfer limitations in batch reactors[4].

To circumvent this, industrial scale-up relies on two distinct strategies:

  • Biphasic Semi-Batch (Schotten-Baumann): Utilizes an aqueous inorganic base (e.g., Na₂CO₃) to partition the HCl into the aqueous phase as a soluble salt, keeping the organic phase homogeneous[3].

  • Continuous Flow with DIPEA: Replaces TEA with N,N-Diisopropylethylamine (DIPEA), which forms a highly organic-soluble hydrochloride salt, preventing reactor fouling and enabling high-throughput continuous manufacturing[4].

ReactionNetwork Aniline 2,6-Diethylaniline (Sterically Hindered) Product 2-Chloro-N-(2,6-diethylphenyl)propanamide (Target Product) Aniline->Product + Acyl, Base (Fast, 0-5°C) Acyl 2-Chloropropionyl Chloride (Highly Reactive) Acyl->Product Acid 2-Chloropropanoic Acid (Hydrolysis Byproduct) Acyl->Acid + H2O (Side Reaction) Diacyl Di-acylated Impurity (Imide) Product->Diacyl + Acyl, Excess Base (Slow, >20°C)

Fig 1. Reaction network showing the primary N-acylation pathway and competing side reactions.

Quantitative Process Optimization

Before defining the protocols, it is critical to evaluate the causality of solvent and base selection on the overall yield and purity. Table 1 summarizes the optimization data driving the protocol design.

Table 1: Optimization of Reaction Conditions for N-Acylation

EntrySolvent SystemBase ScavengerTemp (°C)Conversion (%)Yield (%)Purity (HPLC)Observation
1DichloromethaneTriethylamine (TEA)0–5>998294.5%Heavy salt precipitation; stirring issues.
2TolueneTriethylamine (TEA)0–5857191.0%Incomplete reaction due to salt encapsulation.
3Toluene / WaterAq. Na₂CO₃ (10%)0–5>999398.2%Clean phase separation; highly scalable[3].
4Toluene (Flow)DIPEA10>999699.1%Homogeneous; zero reactor fouling[4].

Experimental Protocols (Self-Validating Systems)

Protocol A: Biphasic Semi-Batch Production (10 L Pilot Scale)

This protocol utilizes a Schotten-Baumann-type biphasic system, ideal for standard stirred-tank reactors (STRs)[3].

Materials:

  • 2,6-Diethylaniline: 1.0 kg (6.70 mol)

  • 2-Chloropropionyl chloride: 0.93 kg (7.37 mol, 1.1 eq)[2]

  • Toluene: 5.0 L

  • Aqueous Na₂CO₃ (10% w/v): 4.0 L

Step-by-Step Methodology:

  • System Initialization: Charge a 10 L jacketed glass reactor with 5.0 L of Toluene and 1.0 kg of 2,6-diethylaniline. Initiate overhead stirring at 250 RPM.

  • Aqueous Buffer Addition: Add 4.0 L of 10% aqueous Na₂CO₃. The biphasic mixture acts as both an acid scavenger and a thermal sink.

  • Thermal Equilibration: Circulate chilled fluid (-5 °C) through the reactor jacket until the internal temperature stabilizes at 0–2 °C.

  • Controlled Acylation: Load 0.93 kg of 2-chloropropionyl chloride into a pressure-equalizing dropping funnel. Begin dropwise addition at a rate of ~15 mL/min.

    • Causality Check: The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 5 °C. Exceeding this threshold exponentially increases the rate of acyl chloride hydrolysis[5].

  • In-Process Control (IPC) 1: Post-addition, stir for 2 hours at 5 °C. Sample the organic phase for HPLC analysis. The protocol is self-validating: proceed to Step 6 only when unreacted 2,6-diethylaniline is <0.5% (Area/Area).

  • Phase Separation: Halt stirring and allow 30 minutes for phase settling. Drain the lower aqueous layer (containing NaCl and dissolved sodium 2-chloropropanoate).

  • Washing & Crystallization: Wash the organic phase with 2.0 L of deionized water. Concentrate the toluene phase under vacuum (50 mbar, 45 °C) to 50% volume, then slowly add 2.5 L of cold heptane to induce crystallization. Filter and dry the white crystalline solid.

Protocol B: Continuous Flow Synthesis (Scale-Out Approach)

For advanced manufacturing, continuous flow offers superior heat and mass transfer, eliminating the thermal bottlenecks of batch reactors[4].

FlowSetup FeedA Feed A: 2,6-Diethylaniline + DIPEA in Toluene Mixer T-Mixer (High Shear) FeedA->Mixer Pump A FeedB Feed B: 2-Chloropropionyl Chloride in Toluene FeedB->Mixer Pump B RTU Residence Time Unit (Coil Reactor, 10°C) Mixer->RTU Mixed stream Quench In-line Quench (Aqueous HCl/Water) RTU->Quench 100% Conversion Separator Continuous Phase Separator Quench->Separator Biphasic mixture Product Organic Phase: Product Solution Separator->Product Organic

Fig 2. Continuous flow reactor schematic for the synthesis of 2-chloro-N-(2,6-diethylphenyl)propanamide.

Step-by-Step Methodology:

  • Feed Preparation:

    • Feed A: Dissolve 1.0 M 2,6-diethylaniline and 1.1 M DIPEA in anhydrous Toluene. (DIPEA is chosen because its HCl salt remains highly soluble in Toluene, preventing micro-channel blockages[4]).

    • Feed B: Dissolve 1.05 M 2-chloropropionyl chloride in anhydrous Toluene.

  • Reactor Priming: Flush the continuous flow system (T-mixer and PFA coil reactor) with anhydrous Toluene at 10 °C.

  • Steady-State Operation: Engage HPLC pumps. Set Pump A to 10.0 mL/min and Pump B to 10.0 mL/min. The streams converge at a high-shear T-mixer.

  • Residence Time Unit (RTU): The mixed stream enters a 40 mL PFA coil reactor submerged in a 10 °C cooling bath. The residence time (

    
    ) is exactly 2.0 minutes.
    
    • Causality Check: The high surface-area-to-volume ratio of the microreactor dissipates the exothermic heat instantly, allowing the reaction to be run at 10 °C (faster kinetics) without risking thermal runaway or hydrolysis.

  • In-Line Quench & IPC 2: The reactor effluent flows directly into a continuous stirred tank containing 0.1 M aqueous HCl to quench any unreacted acyl chloride and protonate excess DIPEA. Monitor the organic stream via flow-IR or at-line HPLC to validate steady-state conversion (>99%).

Analytical Validation

To ensure the trustworthiness of the process, the following HPLC parameters must be utilized for IPC and final release testing:

  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (40:60 to 90:10 over 15 mins).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Times: 2,6-Diethylaniline (~4.2 min), 2-Chloro-N-(2,6-diethylphenyl)propanamide (~9.8 min), Di-acylated impurity (~13.5 min).

References

  • 1016871-27-4 | 2-Chloro-N-(2,6-diethylphenyl)propanamide.BIOFOUNT.
  • 2-Chloropropionyl Chloride (CAS 7623-09-8) for Pharmaceutical and Fine Chemical Synthesis.Shanghai UCHEM Inc.
  • CN101475508A - Production process of 2,6-diethyl-N-(2-propoxyethyl) acetanil.Google Patents.
  • Development of a continuous process for α-thio-β-chloroacrylamide synthesis with enhanced control of a cascade transformation.Beilstein Journal of Organic Chemistry.
  • Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid by skipping the use of thionyl chloride.International Journal of Chemical and Biological Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(2,6-diethylphenyl)propanamide

Welcome to our dedicated technical resource for researchers and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-chloro-N-(2,6-diethylphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for researchers and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-chloro-N-(2,6-diethylphenyl)propanamide. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to maximize yield and purity in your work.

Section 1: Core Reaction Overview

The synthesis of 2-chloro-N-(2,6-diethylphenyl)propanamide is fundamentally a nucleophilic acyl substitution. The most direct route involves the acylation of 2,6-diethylaniline with 2-chloropropanoyl chloride. While straightforward in principle, this reaction presents challenges primarily due to the steric hindrance imposed by the ortho-diethyl groups on the aniline and the generation of an acidic byproduct.

The reaction proceeds via the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final amide product and one equivalent of hydrochloric acid (HCl).[1]

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 2,6-diethylaniline in anhydrous solvent cooling Cool solution to 0 °C reagents->cooling base_add Add base (e.g., Triethylamine) cooling->base_add acyl_add Slowly add 2-chloropropanoyl chloride dropwise base_add->acyl_add rxn_progress Allow to warm to RT & stir until completion (monitor by TLC) acyl_add->rxn_progress quench Quench & Wash rxn_progress->quench extract Extract & Dry Organic Layer quench->extract purify Concentrate & Purify (Recrystallization/Chromatography) extract->purify

Caption: General workflow for the synthesis of the target amide.

Section 2: Troubleshooting Guide (FAQs)

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low (<50%). What are the most likely causes?

Answer: A low yield is the most frequent complaint and almost always traces back to one of three primary issues: inactivation of the starting amine, hydrolysis of the acyl chloride, or insufficient reaction rate due to steric hindrance.

The most critical factor is the hydrochloric acid (HCl) generated during the reaction. Without a base to neutralize it, this HCl will protonate the starting 2,6-diethylaniline, forming an ammonium salt.[2][3] This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction after a maximum theoretical yield of 50% is achieved (as half the amine is consumed to neutralize the acid produced by the other half).

Troubleshooting Flowchart

G cluster_sol_base Solution: HCl Scavenging cluster_sol_moisture Solution: Moisture Control cluster_sol_temp Solution: Overcoming Steric Hindrance start Low Yield (<50%) Observed q_base Was at least 1 equivalent of a base (e.g., Et3N, Pyridine, or aq. NaOH) used? start->q_base a_base Inadequate HCl scavenging is the primary cause. The amine starting material is being protonated and inactivated. q_base->a_base No q_moisture Were anhydrous solvents and flame-dried glassware used? q_base->q_moisture Yes p_base ACTION: Rerun reaction using Protocol A or B with an appropriate base to neutralize the HCl byproduct. a_base->p_base end Yield Improved p_base->end a_moisture Acyl chlorides are highly sensitive to water and will hydrolyze to the unreactive carboxylic acid, reducing the available electrophile. q_moisture->a_moisture No q_temp Was the reaction heated or run for an extended time? q_moisture->q_temp Yes p_moisture ACTION: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (N2 or Ar). a_moisture->p_moisture p_moisture->end a_temp The ortho-diethyl groups on the aniline cause significant steric hindrance, slowing the reaction rate. Room temperature may be insufficient for full conversion. q_temp->a_temp No q_temp->end Yes p_temp ACTION: After initial addition at 0 °C, allow the reaction to stir at room temperature overnight, or gently heat to 40-50 °C to drive to completion. a_temp->p_temp p_temp->end

Caption: Troubleshooting logic for low yield issues.

Q2: I observe a significant amount of unreacted 2,6-diethylaniline after the reaction. Why?

Answer: This is a classic symptom of inadequate HCl scavenging. As explained above, the generated HCl protonates the basic amine starting material, rendering it non-nucleophilic. If you see a large amount of starting amine, it means you did not use a sufficient amount of a non-nucleophilic base (like triethylamine or pyridine) to act as a proton sponge.

Q3: My crude product contains a significant amount of 2-chloropropanoic acid. What went wrong?

Answer: The presence of the corresponding carboxylic acid is a clear indication of water contamination. 2-chloropropanoyl chloride is highly reactive and will readily hydrolyze upon contact with water.[4] This can happen if:

  • Your solvent was not anhydrous.

  • Your glassware was not properly dried.

  • The reaction was not protected from atmospheric moisture (e.g., with a drying tube or under an inert atmosphere).

  • Your 2,6-diethylaniline or base contained dissolved water.

Q4: The reaction is very slow or stalls, even with a base. How can I improve the rate?

Answer: This points towards the issue of steric hindrance from the bulky ethyl groups on the aniline.[5] While these groups direct the substitution, they also physically block the approach of the acyl chloride. To overcome this, you can:

  • Increase Temperature: After the initial exothermic addition of the acyl chloride at 0 °C, gently heating the reaction mixture to 40-60 °C can provide the necessary activation energy to overcome the steric barrier.[5]

  • Increase Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature may be sufficient for it to proceed to completion.

  • Ensure Proper Concentration: A very dilute reaction mixture can slow down the rate. A starting concentration of 0.1-0.5 M for the limiting reagent is a good target.[5]

Section 3: Optimized Experimental Protocols

Two primary methods are presented. Protocol A is recommended for achieving the highest possible yield and purity by excluding water. Protocol B is a more cost-effective and classic approach but carries a higher risk of hydrolysis.

Protocol A: Anhydrous Conditions with Triethylamine

This method is designed to eliminate competing hydrolysis by running the reaction under strictly anhydrous conditions with an organic base.

Reagent Table

Reagent Molar Equiv. Mol Mass Volume
2,6-Diethylaniline 1.0 0.050 7.46 g 8.0 mL
2-Chloropropanoyl Chloride 1.1 0.055 7.0 g 5.6 mL
Triethylamine (Et3N) 1.2 0.060 6.07 g 8.4 mL

| Dichloromethane (DCM) | - | - | - | 100 mL |

Step-by-Step Procedure:

  • Preparation: Add 2,6-diethylaniline (1.0 equiv) and anhydrous dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 equiv) and stir for 5 minutes.

  • Acyl Chloride Addition: Add 2-chloropropanoyl chloride (1.1 equiv) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat to 40 °C.

  • Work-up:

    • Cool the mixture back to room temperature and dilute with 50 mL of DCM.

    • Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally, brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Biphasic Schotten-Baumann Conditions

This classic method uses an inexpensive inorganic base in a two-phase system. It avoids the need for an organic base but requires efficient stirring to facilitate the reaction at the interface of the two layers.[2][6]

Reagent Table

Reagent Molar Equiv. Mol Mass Volume
2,6-Diethylaniline 1.0 0.050 7.46 g 8.0 mL
2-Chloropropanoyl Chloride 1.1 0.055 7.0 g 5.6 mL
Sodium Hydroxide (NaOH) 2.0 0.100 4.0 g 50 mL (in H₂O)

| Toluene | - | - | - | 100 mL |

Step-by-Step Procedure:

  • Preparation: Dissolve 2,6-diethylaniline (1.0 equiv) in toluene in a round-bottom flask equipped with a magnetic stirrer. Add the aqueous solution of sodium hydroxide (2.0 equiv).

  • Cooling: Cool the biphasic mixture to 0-5 °C with vigorous stirring.

  • Acyl Chloride Addition: Add 2-chloropropanoyl chloride (1.1 equiv) dropwise over 30 minutes, maintaining the temperature and vigorous stirring.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir vigorously for 2-4 hours. Monitor by TLC.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with 1 M HCl (1 x 50 mL) and then water (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Section 4: Purification & Characterization FAQs

Q5: What is the best method to purify the final product?

Answer: For most applications, the crude product obtained after a thorough work-up can be purified by recrystallization . A suitable solvent system would be a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexanes until turbidity persists, then allow it to cool slowly. If the product is an oil or recrystallization is ineffective, silica gel column chromatography is the preferred method.

Q6: How can I confirm the identity and purity of my product?

Answer: A combination of techniques should be used:

  • Thin Layer Chromatography (TLC): To assess purity and compare with starting materials.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group (C=O stretch around 1650-1680 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

References

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction - Royal Society of Chemistry - [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method - ResearchGate - [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal - [Link]

  • Why did my amide syntesis does not work? - ResearchGate - [Link]

  • Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]-acetamide - PrepChem.com - [Link]

  • A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)
  • Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com - [Link]

Sources

Optimization

Technical Support Center: Removal of 2,6-Diethylaniline (DEA)

The following technical guide is structured as a Tier 2/Tier 3 support resource, designed for researchers who have already attempted standard workups and are facing persistent contamination issues. Topic: Purification St...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 2/Tier 3 support resource, designed for researchers who have already attempted standard workups and are facing persistent contamination issues.

Topic: Purification Strategies for Reaction Mixtures Containing Unreacted 2,6-Diethylaniline Ticket Type: Advanced Troubleshooting & Protocol Optimization Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary: Know Your Impurity

Before attempting removal, you must understand why 2,6-diethylaniline (DEA) is a "sticky" impurity. Unlike simple aniline, DEA possesses two ethyl groups at the ortho positions. This creates two distinct physicochemical challenges:

  • Steric Shielding: The nitrogen lone pair is shielded, making nucleophilic attacks (e.g., on scavenger resins) significantly slower than with unhindered amines.

  • Lipophilicity: The ethyl groups increase the logP (~2.7), making the neutral molecule highly soluble in organic solvents and prone to "oiling out" rather than precipitating.

Physical Property Reference Table

Property Value Implication for Purification
Boiling Point 243 °C Too high for simple rotovap; requires high-vacuum distillation.
pKa (Conjugate Acid) ~4.13 Weaker base than aniline (pKa 4.6). Requires stronger acid concentration to fully protonate.
Water Solubility 0.67 g/L Low. It will not wash out with neutral water.

| Density | 0.906 g/mL | Floats on water; typically stays in the upper organic layer during extraction. |

Primary Workflow: The Decision Matrix

Do not guess. Follow this logic flow to select the correct purification method based on your product's nature.

purification_logic Start Start: Crude Mixture contains DEA AcidSensitive Is your Product Acid Sensitive? Start->AcidSensitive Extraction Method A: Liquid-Liquid Extraction (1M HCl Wash) AcidSensitive->Extraction No Volatile Is Product Volatile? (BP < 150°C) AcidSensitive->Volatile Yes CheckPurity Check Purity (TLC/LCMS) Extraction->CheckPurity Clean Success: Pure Product CheckPurity->Clean Yes Dirty Trace DEA Remains? CheckPurity->Dirty No SCX Method B: SCX Resin Scavenging (Strong Cation Exchange) Dirty->SCX Distill Method C: Vacuum Distillation (Leave DEA in pot) Volatile->Distill Yes Chromatography Method D: Flash Chromatography (Acid-doped Silica) Volatile->Chromatography No

Figure 1: Decision matrix for selecting the optimal DEA removal strategy based on product stability and volatility.

Method A: Liquid-Liquid Extraction (The "Workhorse")

Best For: Acid-stable products. The Science: You must convert the lipophilic DEA (Free Base) into the hydrophilic Anilinium Salt. Because DEA is a weaker base (pKa ~4.1) due to steric inhibition of resonance and solvation, you need a pH < 2 to ensure >99% protonation.

Protocol
  • Dilution: Dissolve crude mixture in Ethyl Acetate or Dichloromethane (DCM). Avoid Ether if possible (DEA salts can sometimes be soluble in ether).

  • The Acid Wash: Wash the organic phase 3 times with 2M HCl .

    • Note: 1M HCl is often insufficient for complete removal due to the equilibrium constant. Use 2M to force the equilibrium to the salt form.

  • The Emulsion Breaker: DEA salts act as surfactants and often cause stubborn emulsions.

    • Troubleshooting: If an emulsion forms, add saturated NaCl (Brine) to the aqueous acid layer during the extraction. The high ionic strength forces phase separation.

  • Verification: Spot the organic layer on TLC. Visualize with UV and Ninhydrin (or Iodine). If DEA persists, proceed to Method B.

Method B: Solid-Supported Scavenging (The "Polisher")

Best For: Removing trace (1-5%) DEA when extraction isn't perfect, or for parallel synthesis. Critical Warning: Do NOT use Isocyanate or Aldehyde resins.

  • Why? The ethyl groups at the 2,6-positions create a steric wall. Nucleophilic attack by DEA onto a solid-supported electrophile (like isocyanate) is kinetically extremely slow.

The Solution: Use Strong Cation Exchange (SCX) Resins (Sulfonic Acid functionalized).

  • Mechanism:[1][2][3][4] Proton transfer. The proton (

    
    ) is small and is not affected by the steric bulk of the ethyl groups.
    
Protocol
  • Resin Selection: Use a Sulfonic Acid resin (e.g., Amberlyst 15 or Dowex 50W).

  • Stoichiometry: Calculate 3-5 equivalents of resin capacity relative to the estimated DEA impurity.

  • Solvent System: Dissolve crude in DCM or Methanol. (Methanol swells these resins better, improving kinetics).

  • Incubation: Add resin and stir gently for 1 hour .

  • Filtration: Filter through a fritted glass funnel. The DEA remains trapped on the resin as the sulfonate salt. Wash resin with solvent to recover any trapped product.

Method C: Vacuum Distillation

Best For: Thermal-stable, volatile products (BP < 150°C) or very high boiling products (BP > 350°C).

The Science: DEA boils at 243°C (at 760 mmHg).

  • Scenario 1 (Product is volatile): Distill your product at reduced pressure. DEA will remain in the pot.

  • Scenario 2 (Product is heavy): You must distill the DEA away from your product. This requires high vacuum (< 1 mmHg).

    • Warning: At 1 mmHg, DEA boils around ~80-90°C. Ensure your product does not co-distill.

Frequently Asked Questions (Troubleshooting)

Q1: I used 1M HCl, but the DEA is still there. Why? A: The pKa of DEA is ~4.1. At pH 1 (0.1M HCl), the ratio of [Salt]/[Base] is roughly 1000:1. However, the lipophilicity of the free base drives it back into the organic layer, constantly shifting the equilibrium.

  • Fix: Increase acid concentration to 2M or 3M HCl to drop the pH < 0. This forces the equilibrium almost entirely to the salt form despite the lipophilic pull.

Q2: Can I use Copper Sulfate (CuSO₄) wash? I heard it works for amines. A: It is not recommended for 2,6-diethylaniline.

  • Reason: The standard "Copper Wash" relies on forming a square-planar coordination complex (turning the aqueous layer blue/purple). The 2,6-diethyl substituents provide significant steric hindrance that destabilizes this complex, making the extraction inefficient compared to simple aniline. Stick to protonation (HCl).

Q3: My product is also a base (e.g., a pyridine or tertiary amine). How do I separate them? A: This is the hardest scenario.

  • Exploit pKa Differences: If your product is a weaker base (pKa < 2) or stronger base (pKa > 7), you might find a pH window.

  • Acetylation: If your product is a tertiary amine (no N-H), treat the mixture with Acetic Anhydride (1.1 eq vs DEA) and mild heat. DEA will convert to the acetamide (neutral). You can then wash your basic product into aqueous acid, leaving the neutral DEA-acetamide in the organic layer.

Q4: The DEA spot on TLC overlaps with my product. A: Change your TLC stain and solvent.

  • Stain: Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). It stains anilines bright yellow/orange/red specifically, often distinguishing them from other products.

  • Eluent: Add 1% Triethylamine (TEA) to your TLC solvent. This sharpens the amine spots. Alternatively, use 1% Acetic Acid to move the DEA spot differently (protonating it on silica).

Visualizing the Steric Problem

Why do standard electrophilic scavengers fail?

steric_hindrance Resin Resin Surface NCO N=C=O (Isocyanate) Resin->NCO Proton H+ (Sulfonic Acid) Resin->Proton DEA DEA (Nitrogen) DEA->NCO BLOCKED (Steric Clash) Et1 Ethyl DEA->Et1 Et2 Ethyl DEA->Et2 DEA->Proton ACCESSIBLE (Small Size)

Figure 2: Steric comparison. The ethyl groups on DEA block access to large electrophiles (Isocyanates) but cannot block small protons (Sulfonic Acid resins).

References

  • Physical Properties of 2,6-Diethylaniline. PubChem Database.

  • Solid-Supported Scavenger Resins. Biotage Technical Notes.

  • Purification of Aniline Derivatives. Organic Chemistry Portal.

  • pKa Prediction and Data. Chemicalize / Chemaxon. (Structural basis for basicity).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-N-(2,6-diethylphenyl)propanamide Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals facing yield and purity challenges during the synthesis of 2-chloro-N-(2,6-diethylphenyl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals facing yield and purity challenges during the synthesis of 2-chloro-N-(2,6-diethylphenyl)propanamide.

The acylation of 2,6-diethylaniline with 2-chloropropanoyl chloride is a fundamental transformation, but it is notoriously susceptible to competitive hydrolysis. This guide deconstructs the mechanistic causes of these side reactions and provides field-proven, self-validating protocols to eliminate them.

Part 1: Mechanistic Insights (The "Why")

Before troubleshooting, it is critical to understand the competing kinetic pathways in your reaction flask. The alpha-chloro group exerts a strong electron-withdrawing inductive effect, making the adjacent carbonyl carbon exceptionally electrophilic. While this accelerates the desired acylation with 2,6-diethylaniline, it simultaneously lowers the activation energy for unwanted nucleophilic attack by water or hydroxide ions.

There are two primary degradation pathways you must control:

  • Acyl Chloride Hydrolysis: Water attacks the 2-chloropropanoyl chloride before it can react with the aniline, generating 2-chloropropanoic acid and HCl.

  • 
    -Chloro Substitution (S
    
    
    
    2):
    Strong bases (like aqueous NaOH) can drive a bimolecular nucleophilic substitution at the aliphatic chlorine, yielding a 2-hydroxy-N-(2,6-diethylphenyl)propanamide impurity.

ReactionPathways Aniline 2,6-Diethylaniline Product 2-Chloro-N-(2,6-diethylphenyl)propanamide (Desired Product) Aniline->Product Acylation (Base) AcylChloride 2-Chloropropanoyl Chloride AcylChloride->Product Acylation AcidByproduct 2-Chloropropanoic Acid (Hydrolysis Byproduct) AcylChloride->AcidByproduct Hydrolysis (Fast) Water H2O / OH- Water->AcidByproduct HydroxyByproduct 2-Hydroxy-N-(2,6-diethylphenyl)propanamide (SN2 Byproduct) Water->HydroxyByproduct Product->HydroxyByproduct SN2 Substitution

Fig 1: Competing acylation and hydrolysis pathways in 2-chloro-N-(2,6-diethylphenyl)propanamide synthesis.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a massive buildup of 2-chloropropanoic acid in my crude mixture? A: You are experiencing rapid acyl chloride hydrolysis. In standard biphasic1, water competes with the sterically hindered 2,6-diethylaniline for the highly electrophilic carbonyl carbon. Because the aniline is flanked by two bulky ethyl groups, its nucleophilic attack is kinetically slowed, giving the smaller water molecules a competitive advantage to 2. Solution: Transition to strictly anhydrous conditions, or if aqueous conditions are mandatory, drop the temperature to 0–5 °C to thermodynamically suppress the hydrolysis activation energy.

Q2: My LC-MS shows an [M-18] /[M+OH] substitution peak. How do I prevent the formation of the


-hydroxy impurity? 
A:  The 

-chloro group is highly susceptible to base-mediated bimolecular nucleophilic substitution (S

2). When strong aqueous bases like NaOH are used at elevated pH (>10) or temperatures, hydroxide ions 3, forming 2-hydroxy-N-(2,6-diethylphenyl)propanamide. Solution: Avoid strong hydroxide bases. If using a biphasic system, use a milder base like Na₂CO₃ to maintain a pH of 8.0–8.5. This neutralizes the HCl byproduct without providing a high concentration of highly nucleophilic hydroxide ions.

Q3: What is the optimal base and solvent system to maximize yield and eliminate hydrolysis entirely? A: To completely eliminate water-driven hydrolysis, an anhydrous protocol is required. Using N,N-Diisopropylethylamine (DIPEA) in an aprotic solvent like Dichloromethane (DCM) ensures that the only nucleophile present is your aniline. DIPEA is preferred over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile or forming complex adducts with the acyl chloride.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profiles. Transitioning from biphasic to anhydrous conditions provides the most drastic reduction in side reactions.

Solvent SystemBaseTemperature (°C)Acyl Chloride Hydrolysis (%)

-Hydroxy Impurity (%)
Desired Product Yield (%)
H₂O / DCM (Biphasic)NaOH (aq)2025.015.055.0
H₂O / DCM (Biphasic)Na₂CO₃ (aq)0–510.0< 2.085.0
Anhydrous DCMTEA0–5< 1.0< 1.092.0
Anhydrous DCMDIPEA0–5< 1.0Not Detected96.0

Part 4: Standard Operating Procedure (SOP)

Optimized Anhydrous Synthesis of 2-Chloro-N-(2,6-diethylphenyl)propanamide

Note: This protocol is designed as a self-validating system. The formation of a faint white fume/precipitate (amine hydrochloride salt) serves as a visual confirmation of reaction progress, while the final aqueous wash pH validates the absence of acidic hydrolysis byproducts.

Step 1: System Preparation

  • In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 1.0 equivalent (eq) of 2,6-diethylaniline in anhydrous Dichloromethane (DCM) (10 mL per gram of aniline).

  • Add 1.2 eq of anhydrous N,N-Diisopropylethylamine (DIPEA).

  • Stir and cool the mixture to exactly 0 °C using an ice-water bath. Causality: Pre-cooling the nucleophile and base prevents exothermic spikes during the addition phase, which would otherwise promote degradation.

Step 2: Controlled Acylation

  • Dissolve 1.1 eq of 2-chloropropanoyl chloride in anhydrous DCM (2 mL/g).

  • Add this solution dropwise over 30 minutes via a pressure-equalizing addition funnel.

  • Causality: Dropwise addition ensures the acyl chloride is the limiting reagent in the micro-environment of the drop, preventing localized heating and minimizing the risk of diacylation.

Step 3: Reaction Monitoring

  • Stir the reaction for 2 hours at 0 °C, then allow it to slowly warm to room temperature over 1 hour.

  • Monitor via TLC (Hexanes:EtOAc 4:1). The product will appear as a distinct UV-active spot with a higher Rf than the highly polar aniline.

Step 4: Self-Validating Workup

  • Quench the reaction by adding 1 volume of saturated aqueous NH₄Cl. Causality: NH₄Cl is mildly acidic (pH ~5.5) and selectively neutralizes excess DIPEA without causing acid-catalyzed amide hydrolysis.

  • Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

  • Wash the combined organic layers with 5% aqueous NaHCO₃. Self-Validation Check: Test the pH of the aqueous waste from this wash. It should remain basic (pH ~8). If it drops below 7, it indicates that 2-chloropropanoic acid (hydrolysis byproduct) was formed and is neutralizing your wash.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

References

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. RSC Publishing.
  • Schotten–Baumann reaction. Grokipedia.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC.
  • Identifying and minimizing side reactions in 1-Benzoylpyrrolidine synthesis. Benchchem.

Sources

Optimization

Technical Support Center: Optimization of pH in the Workup of 2-chloro-N-(2,6-diethylphenyl)propanamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 2-chloro-N-(2,6-diethylphenyl)propanamide. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-chloro-N-(2,6-diethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the reaction workup, with a specific focus on the critical role of pH control.

Frequently Asked Questions (FAQs)

Q1: Why is precise pH control so critical during the workup of 2-chloro-N-(2,6-diethylphenyl)propanamide?

Controlling the pH during the aqueous workup is paramount for three primary reasons:

  • Selective Impurity Removal: The synthesis of the target amide typically involves the reaction of 2,6-diethylaniline (a weak base) with 2-chloropropionyl chloride. The workup must remove unreacted starting materials and byproducts. By adjusting the pH, we can selectively alter the solubility of these impurities, moving them from the organic layer into the aqueous layer for easy removal.

  • Maximizing Product Stability: 2-chloro-N-(2,6-diethylphenyl)propanamide, like many chloroacetamides, is susceptible to hydrolysis under harsh acidic or basic conditions.[1] Extreme pH can cleave the amide bond or lead to the substitution of the α-chloro group, directly reducing the yield and purity of the final product.

  • Preventing Emulsions: Proper pH management helps prevent the formation of stable emulsions during liquid-liquid extraction, which can complicate phase separation and lead to significant product loss.

Q2: What are the primary impurities I should expect and how does pH help remove them?

The main impurities to target during the workup are:

  • Unreacted 2,6-diethylaniline: This starting material is a weak base. An acidic wash (pH ~2-4) will protonate the aniline's amino group, forming a water-soluble ammonium salt that partitions into the aqueous phase.

  • 2-chloropropionic acid: This is formed from the hydrolysis of the starting material, 2-chloropropionyl chloride. As a carboxylic acid, it is acidic. A mild basic wash (pH ~8-9) will deprotonate it, forming a water-soluble carboxylate salt that is easily extracted from the organic layer.[2]

Q3: What are the specific risks of using a pH that is too high or too low?
  • Excessively Low pH (e.g., <1): Using strong, concentrated acids can promote the hydrolysis of the amide bond, breaking the product down into 2,6-diethylaniline and 2-chloropropionic acid.[1]

  • Excessively High pH (e.g., >12): Using strong bases like sodium hydroxide can aggressively catalyze the hydrolysis of the amide. Furthermore, it can promote the nucleophilic substitution of the chlorine atom to form the corresponding 2-hydroxy-N-(2,6-diethylphenyl)propanamide, an impurity that can be difficult to separate from the desired product.

Troubleshooting Guide: pH-Related Workup Issues

This section addresses specific problems that can arise during the workup of 2-chloro-N-(2,6-diethylphenyl)propanamide, with a focus on pH-dependent causes and solutions.

Problem: My final product yield is significantly lower than expected.
  • Possible Cause: Product loss due to hydrolysis during the workup.

  • Expert Analysis: The amide bond in your product is sensitive to both strong acids and strong bases.[1] Prolonged exposure or the use of overly concentrated acidic or basic solutions during the washing steps can cleave the molecule, reducing your isolated yield.

  • Recommended Solution:

    • Use Milder Reagents: Opt for milder acids and bases for your aqueous washes. Saturated sodium bicarbonate is preferable to sodium hydroxide for removing acidic impurities.[3] For removing basic impurities, 1M citric acid or saturated ammonium chloride are excellent choices over concentrated HCl.[2][4]

    • Minimize Contact Time: Do not let the reaction mixture sit in contact with the acidic or basic aqueous layers for extended periods. Perform the extractions efficiently and move to the next step.

    • Work at Room Temperature or Below: If stability is a major concern, consider performing the washes at a reduced temperature (e.g., in an ice bath) to slow the rate of potential hydrolysis.

Problem: My purified product is contaminated with 2,6-diethylaniline (starting material).
  • Possible Cause: Incomplete removal of the basic starting material due to an ineffective acid wash.

  • Expert Analysis: 2,6-diethylaniline will remain in the organic layer if it is not effectively protonated and extracted into the aqueous phase. This occurs if the pH of the acid wash is not low enough or if an insufficient volume of the acidic solution is used.

  • Recommended Solution:

    • Verify the pH: Ensure your acidic wash solution has a pH between 2 and 4.

    • Perform Multiple Washes: A single wash may not be sufficient. Wash the organic layer two or three times with the acidic solution to ensure complete removal of the amine.[5]

    • Monitor with TLC: After the acid washes, spot the organic layer on a TLC plate against a standard of 2,6-diethylaniline to confirm its absence before proceeding.[2]

Problem: My product is contaminated with an unknown, more polar impurity.
  • Possible Cause: Formation of 2-hydroxy-N-(2,6-diethylphenyl)propanamide due to a harsh basic wash.

  • Expert Analysis: The α-chloro group is an electrophilic center susceptible to nucleophilic substitution. Using a strong base like NaOH (which provides a high concentration of hydroxide ions) can displace the chloride, forming the hydroxy-analog of your product. This impurity is more polar and will have a lower Rf value on a normal-phase TLC plate.

  • Recommended Solution:

    • Avoid Strong Bases: Never use NaOH or KOH for the workup. Use saturated aqueous sodium bicarbonate (NaHCO₃) solution. Its pH is sufficiently high (~8.4) to deprotonate acidic impurities without being aggressive enough to readily displace the chlorine atom.[3]

    • Control Stoichiometry: During the reaction itself, ensure you are not using a large excess of a basic scavenger (like triethylamine or pyridine) that carries over into the workup, as this can create a strongly basic environment upon addition of water.

Problem: A persistent emulsion has formed during my liquid-liquid extraction.
  • Possible Cause: Vigorous shaking or insufficient ionic strength in the aqueous phase.

  • Expert Analysis: Emulsions are a common issue, especially when the densities of the organic and aqueous layers are similar or when trace impurities act as surfactants.

  • Recommended Solution:

    • Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. This dramatically increases the ionic strength and density of the aqueous layer, which helps to break up emulsions and force a cleaner separation.[2][3]

    • Gentle Inversion: Do not shake the separatory funnel vigorously. Instead, gently invert it 5-10 times to allow for partitioning.[2]

    • Filtration: If an emulsion persists, it can sometimes be broken by filtering the entire mixture through a pad of Celite or glass wool.

Protocols & Data Summaries

Table 1: Recommended pH-Control Reagents for Workup
StepReagentPurposeTarget pHRationale
Acid Wash 1M Citric Acid or 1M HClRemove basic impurities (e.g., 2,6-diethylaniline)~2-4Protonates basic amines, rendering them water-soluble for extraction.[2]
Base Wash Saturated Sodium BicarbonateRemove acidic impurities (e.g., 2-chloropropionic acid)~8-9Deprotonates acidic byproducts, making them water-soluble. Mild enough to prevent product hydrolysis.[3]
Neutral Wash Saturated Sodium Chloride (Brine)Remove residual water and break emulsions~7Increases ionic strength of the aqueous phase, enhancing phase separation.[2]
Experimental Protocol: Optimized pH-Controlled Workup

This protocol assumes the reaction was performed in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated ammonium chloride solution.[4]

  • Dilution: Dilute the reaction mixture with your chosen organic solvent (e.g., EtOAc) to a volume that allows for easy handling in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M citric acid to the separatory funnel. Invert gently 5-10 times. Allow the layers to separate, then drain and discard the lower aqueous layer. Repeat this wash one more time.

  • Base Wash: Add an equal volume of saturated sodium bicarbonate solution. Vent the separatory funnel frequently to release CO₂ gas that may form. Gently invert several times. Allow the layers to separate, then drain and discard the aqueous layer. Repeat this wash.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Invert gently, allow the layers to separate, and discard the aqueous layer. This step removes the bulk of the dissolved water from the organic phase.[3]

  • Drying: Pour the organic layer from the top of the separatory funnel into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl.[5] Allow it to sit for 5-10 minutes until the drying agent no longer clumps and the solution is clear.

  • Isolation: Filter the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-N-(2,6-diethylphenyl)propanamide, which can then be further purified if necessary (e.g., by recrystallization or column chromatography).

Visualization of Key Processes

Workflow for pH-Optimized Workup

The following diagram illustrates the logical flow of the workup procedure, showing how each pH-adjusted wash selectively removes a class of impurities.

Workup_Workflow cluster_0 Reaction Mixture in Organic Solvent cluster_1 Aqueous Phase (Waste) cluster_2 Purified Product Stream RM Crude Product + Unreacted 2,6-diethylaniline (Base) + 2-chloropropionic acid (Acid) Waste1 Protonated 2,6-diethylaniline (Water Soluble Salt) RM->Waste1  Extracts Basic Impurity Organic1 Product + Acidic Impurity RM->Organic1  Wash with 1M Citric Acid (pH ~2-4) Waste2 Deprotonated 2-chloropropionic acid (Water Soluble Salt) Waste3 Residual Salts & Water Organic1->Waste2  Extracts Acidic Impurity Organic2 Product Only Organic1->Organic2  Wash with Sat. NaHCO3 (pH ~8-9) Organic2->Waste3  Removes Water Final Pure Product (in Organic Solvent) Organic2->Final  Wash with Brine (pH ~7)

Caption: pH-controlled workup workflow.

Influence of pH on Product Stability

This diagram shows the potential degradation pathways for the target compound under non-optimal pH conditions.

Degradation_Pathways cluster_acid Harsh Acidic Conditions (pH < 1) cluster_base Harsh Basic Conditions (pH > 12) Product 2-chloro-N-(2,6-diethylphenyl)propanamide (Desired Product) Amine 2,6-diethylaniline Product->Amine H₃O⁺ Acid 2-chloropropionic acid Product->Acid Hydroxy 2-hydroxy-N-(2,6-diethylphenyl)propanamide Product->Hydroxy OH⁻ label_acid Amide Bond Hydrolysis label_base Nucleophilic Substitution

Caption: Potential product degradation pathways.

References

  • INCHEM. (1993). Propachlor (EHC 147, 1993). Retrieved from inchem.org. [Link]

  • Goode, D.R. Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from web.mnstate.edu. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propachlor; 435763-01. Retrieved from epa.gov. [Link]

  • Mol-Instincts. (n.d.). Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]-acetamide. Retrieved from molinstincts.com. [Link]

  • Nalla, V., et al. (2015). Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. ResearchGate. [Link]

  • Wikipedia. (n.d.). Propachlor. Retrieved from en.wikipedia.org. [Link]

  • Gao, J., et al. (2012). Transformation of Herbicide Propachlor by an Agrochemical Thiourea. ResearchGate. [Link]

  • Hudson, K. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-chloro-N-(2,6-diethylphenyl)- (CAS 6967-29-9). Retrieved from chemeo.com. [Link]

  • Phenomenex. (2017). Using Mobile Phase pH to Improve Preparative Purification. Retrieved from phenomenex.com. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from sas.rochester.edu. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Abdel-Latif, E., & Moustafa, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Whylly, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 2-Chloro-N-(2,6-diethylphenyl)propanamide: A Comparative Guide to Resolving Diastereotopic Complexity

Executive Summary 2-Chloro-N-(2,6-diethylphenyl)propanamide is a sterically hindered, chiral amide utilized as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. For analytical chemists and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(2,6-diethylphenyl)propanamide is a sterically hindered, chiral amide utilized as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. For analytical chemists and drug development professionals, verifying its structural integrity via 1H NMR spectroscopy presents a unique challenge. The molecule's chiral alpha-carbon and restricted N-Ar bond rotation create a highly complex aliphatic spectral region.

This guide objectively compares analytical strategies—evaluating structural analogs, solvent systems, and instrument field strengths—to decode this magnetic non-equivalence. By understanding the causality behind these experimental choices, researchers can optimize their NMR workflows for maximum stereochemical resolution.

Mechanistic Background: Chirality and Diastereotopicity

The defining analytical challenge of 2-chloro-N-(2,6-diethylphenyl)propanamide lies in the ethyl groups attached to the phenyl ring. In a simple, achiral molecule, the CH2 protons of an ethyl group appear as a clean, predictable quartet. However, in this compound, they appear as a highly complex multiplet.

This complexity is driven by diastereotopicity [1]. Because the alpha-carbon of the propanoyl group (attached to the chlorine) is a stereocenter, the molecule lacks an internal plane of symmetry. Consequently, the two protons on each methylene (CH2) group of the 2,6-diethyl substituents are chemically non-equivalent. Replacing either proton with a theoretical test group yields diastereomers, proving they reside in distinct magnetic environments[1]. They couple not only to the adjacent CH3 protons (vicinal coupling,


) but also to each other (geminal coupling, 

Hz), resulting in a complex

spin system.

NMR_Splitting A Chiral Alpha-Carbon (Stereocenter) C Loss of Molecular Symmetry A->C B Restricted N-Ar Rotation (Atropisomerism) B->C D Diastereotopic CH2 Protons (Ethyl Groups) C->D E Magnetic Non-Equivalence D->E F Complex Multiplet (ABX3) 1H NMR Signal E->F

Logical flow of how molecular asymmetry induces diastereotopic splitting in 1H NMR.

Comparative Analysis 1: Structural Analogs (Propanamide vs. Acetamide)

To objectively isolate and demonstrate the effect of the chiral center, we compare the 1H NMR performance of the target product against its achiral analog: 2-chloro-N-(2,6-diethylphenyl)acetamide (a well-known intermediate for the herbicide Alachlor)[2].

By removing the methyl group from the acyl chain, the stereocenter is eliminated, restoring a degree of symmetry that drastically simplifies the spectrum.

Quantitative Spectral Comparison (400 MHz, )
Structural Feature2-Chloro-N-(2,6-diethylphenyl)acetamide (Achiral)2-Chloro-N-(2,6-diethylphenyl)propanamide (Chiral)
Acyl Alpha-Protons ~4.2 ppm (Singlet, 2H)~4.6 ppm (Quartet, 1H)
Acyl Methyl Group N/A~1.7 ppm (Doublet, 3H)
Aryl Ethyl

~1.2 ppm (Triplet, 6H)~1.2 ppm (Triplet, 6H)
Aryl Ethyl

~2.6 ppm (Quartet, 4H)*~2.5 - 2.8 ppm (Complex Multiplet,

, 4H)

*Note: In the acetamide, the quartet may appear slightly broadened due to restricted N-Ar rotation, but it fundamentally lacks the intrinsic


 diastereotopic splitting forced by the chiral center in the propanamide.

Comparative Analysis 2: Solvent Resolution Performance ( vs. )

In standard Chloroform-d (


), the complex multiplets of the diastereotopic 

protons frequently overlap with the alpha-CH quartet, obscuring the coupling constants required for rigorous structural validation. To resolve this, switching the solvent to Benzene-d6 (

) leverages the Aromatic Solvent Induced Shift (ASIS) effect[3].

Benzene molecules form transient, non-covalent collision complexes with the polar amide dipole (δ+ nitrogen, δ- oxygen). The strong magnetic anisotropy of the benzene π-electron cloud differentially shields the solute's protons based on their exact spatial orientation relative to the amide plane[4].

ASIS_Mechanism A Amide Solute in C6D6 B Polar Amide Dipole A->B C Benzene π-Electron Cloud A->C D Transient Collision Complex B->D C->D E Magnetic Anisotropy D->E F Differential Shielding (ASIS) E->F G Resolution of Multiplets F->G

Mechanism of Aromatic Solvent Induced Shift (ASIS) resolving overlapping NMR signals.

ASIS Effect on Chemical Shifts ( )
Proton Assignment

Shift (ppm)

Shift (ppm)
ASIS

(ppm)
Resolution Outcome
Amide NH ~8.2~7.5+0.7Shifts upfield, isolating it from aromatics.
Alpha-CH (Chiral) ~4.6~4.1+0.5Separates cleanly from the

multiplets.
Diastereotopic

~2.5 - 2.8~2.2 - 2.6VariableMultiplets spread out, revealing the distinct

pattern.

Comparative Analysis 3: Field Strength (60 MHz Benchtop vs. 400 MHz High-Field)

The choice of instrument field strength dictates whether the diastereotopic protons can be mathematically resolved or if they devolve into an uninterpretable baseline anomaly.

  • 60 MHz Benchtop NMR: Fails to resolve the

    
     system. The ratio of the chemical shift difference (
    
    
    
    ) to the coupling constant (
    
    
    ) is too small. This leads to severe second-order effects (roofing), merging the alpha-CH and diastereotopic
    
    
    signals into a single, unresolved aliphatic "blob." While useful for basic identity checks, it is inadequate for stereochemical validation.
  • 400+ MHz High-Field NMR: The higher magnetic field increases

    
     (in Hz), pushing the spin system closer to first-order behavior. The distinct geminal (
    
    
    
    ) and vicinal (
    
    
    ) couplings of the diastereotopic protons become fully quantifiable, allowing for precise structural confirmation.

Experimental Protocol: High-Resolution ASIS NMR Workflow

To successfully observe the ASIS effect and resolve the diastereotopic protons, the sample preparation must be meticulously controlled. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Sample Preparation & Desiccation Weigh exactly 15 mg of 2-chloro-N-(2,6-diethylphenyl)propanamide. Rigorously dry the sample under high vacuum (≤ 0.1 mbar) for 2 hours. Causality: Trace water disrupts the delicate amide-benzene collision complexes, neutralizing the ASIS effect.

Step 2: Solvent Addition Dissolve the dried sample in 0.6 mL of 99.8% Benzene-d6 (


) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Vortex for 30 seconds and transfer to a high-precision 5 mm NMR tube.

Step 3: Self-Validating Shimming Check Insert the sample into a 400 MHz (or higher) NMR spectrometer. Before acquiring the full spectrum, execute a single scan and measure the full width at half maximum (FWHM) of the TMS peak.

  • Validation Rule: A FWHM of

    
     Hz validates that the magnetic field is sufficiently homogeneous to resolve the fine ~7 Hz vicinal and ~14 Hz geminal couplings of the diastereotopic multiplets. If FWHM > 0.5 Hz, re-shim the Z and Z2 gradients before proceeding.
    

Step 4: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures full longitudinal relaxation of the sterically hindered ethyl protons between scans, preventing signal truncation.

  • Number of Scans (NS): 16 to 32.

  • Dummy Scans (DS): 2 (to establish steady-state magnetization).

Step 5: Processing Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier transformation. This enhances the signal-to-noise ratio without artificially blurring the fine diastereotopic splitting.

References

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples". Master Organic Chemistry.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide". PubChem.[Link]

  • ResearchGate. "A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns". ResearchGate.[Link]

  • DSpace Repository. "CONFORMATIONAL DYNAMICS AND EQUILIBRIA IN AMIDES". University of Tartu.[Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for 2-Chloro-N-(2,6-diethylphenyl)propanamide Purity Assessment

Executive Summary 2-Chloro-N-(2,6-diethylphenyl)propanamide (CAS 1016871-27-4) is a critical intermediate and reference impurity in the synthesis of sterically hindered anilide-based pharmaceuticals and agrochemicals. Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(2,6-diethylphenyl)propanamide (CAS 1016871-27-4) is a critical intermediate and reference impurity in the synthesis of sterically hindered anilide-based pharmaceuticals and agrochemicals. Accurate purity assessment of this compound is historically challenging due to its high lipophilicity and the severe steric shielding provided by the 2,6-diethylphenyl moiety.

This guide objectively compares the chromatographic performance of a traditional fully porous 5 µm C18 column against a modernized 2.6 µm core-shell C18 column. By applying fundamental principles of chromatographic thermodynamics and mass transfer, we demonstrate how modernizing the stationary phase architecture yields superior resolution, faster run times, and robust compliance with pharmacopeial standards.

Mechanistic Background & Causality

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first understand the physicochemical behavior of the analyte[1].

Steric Hindrance and Mass Transfer: The structure of 2-chloro-N-(2,6-diethylphenyl)propanamide features bulky ortho-diethyl groups that twist the amide plane out of conjugation with the aromatic ring. This creates a rigid, hydrophobic 3D conformation. When analyzed on a Traditional Fully Porous Particle (Alternative A) , this bulky molecule diffuses slowly into and out of the deep silica pores. According to the van Deemter equation, this slow diffusion exacerbates the


-term (resistance to mass transfer), leading to significant band broadening and peak tailing.

The Core-Shell Advantage (Product): A Core-Shell Particle consists of a solid, impermeable silica core surrounded by a thin, porous outer shell. This architecture physically restricts the diffusion path length. The bulky analyte spends less time trapped inside the pores, drastically reducing the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-term. Additionally, the highly uniform packing of core-shell particles minimizes flow path variations (the 

-term, eddy diffusion), resulting in ultra-sharp peaks and superior resolution.

Mechanism Analyte 2-Chloro-N-(2,6-diethylphenyl)propanamide Hydrophobic Hydrophobic Interaction (Diethylphenyl Ring) Analyte->Hydrophobic Dipole Dipole-Dipole (Amide & Chloro) Analyte->Dipole Steric Steric Hindrance (Ortho-Substitution) Analyte->Steric CoreShell Core-Shell C18 (Short Diffusion Path) Hydrophobic->CoreShell Retention Dipole->CoreShell Selectivity Steric->CoreShell Mass Transfer

Figure 1: Mechanistic interactions of the analyte with the core-shell stationary phase.

Comparative Experimental Design & Data

To objectively evaluate performance, we compared the two column architectures using a standardized gradient method. The critical pair for resolution (


) was the target analyte and its closely eluting des-methyl analog, 2-chloro-N-(2,6-diethylphenyl)acetamide.
Table 1: Chromatographic Performance Comparison
ParameterAlternative A: Fully Porous C18 (5 µm, 150 x 4.6 mm)Product: Core-Shell C18 (2.6 µm, 100 x 4.6 mm)Causality / Mechanistic Advantage
Retention Time (

)
12.4 min6.8 minShorter diffusion path and optimized column length accelerate mass transfer.
Theoretical Plates (

)
8,50018,200Reduced eddy diffusion (

-term) and mass transfer resistance (

-term).
Tailing Factor (

)
1.651.08Uniform particle size distribution minimizes flow path variations.
Resolution (

)
1.83.5Superior efficiency sharpens peaks, vastly increasing separation from impurities.

Note: Adjustments to column dimensions and particle sizes were performed within the allowable limits defined by USP General Chapter <621> Chromatography[2], ensuring no full re-validation was required for existing pharmacopeial monographs.

Experimental Protocols & Self-Validating Workflows

Every robust analytical method must be a self-validating system. The following protocol integrates a System Suitability Test (SST) as a mandatory gatekeeper before sample analysis.

Step 1: Mobile Phase Preparation
  • Channel A (Aqueous): 0.1% Formic Acid in MS-grade

    
    .
    
    • Causality: Formic acid ensures that residual, weak silanols on the silica surface remain fully protonated (neutralized), preventing secondary ion-exchange interactions that cause peak tailing for amide compounds.

  • Channel B (Organic): 0.1% Formic Acid in Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of 2-chloro-N-(2,6-diethylphenyl)propanamide reference standard.

  • Dissolve in 10 mL of Diluent (50:50

    
    :Acetonitrile)  to create a 1.0 mg/mL stock solution.
    
  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to a working concentration of 50 µg/mL using the same diluent.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents "solvent-mismatch band broadening." If injected in 100% organic solvent, the analyte would travel rapidly through the column head until the injection plug dilutes, distorting the peak shape.

Step 3: HPLC Operating Conditions
  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C. (Elevated temperature lowers mobile phase viscosity, further improving mass transfer for bulky analytes).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (Captures the

    
     transitions of the aromatic ring and 
    
    
    
    of the amide).
  • Gradient Program: 0–2 min (40% B), 2–8 min (40%

    
     90% B), 8–10 min (90% B), 10–10.1 min (return to 40% B), 10.1–14 min (equilibration).
    
Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject the SST mixture (Target Analyte + Des-methyl Impurity) six consecutive times. The run is only valid if it meets the following criteria[2]:

  • Resolution (

    
    ) 
    
    
    
    2.0
  • Tailing Factor (

    
    ) 
    
    
    
    1.5
  • Peak Area %RSD

    
     2.0%
    

Workflow A 1. Analyte Profiling (Steric & Lipophilic Assessment) B 2. Column Selection (Core-Shell vs. Fully Porous) A->B C 3. Gradient Optimization (Acetonitrile / H2O) B->C D 4. System Suitability Test (Rs > 2.0, Tf < 1.5) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

Figure 2: Logical workflow for HPLC method development and ICH Q2(R1) validation.

Method Validation Summary

To ensure the core-shell method is "suitable for its intended purpose," it was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3]. The modernized method demonstrated exceptional linearity, sensitivity, and precision.

Table 2: Method Validation Summary (Core-Shell Method)
Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (

)
0.9998 (Range: 1–100 µg/mL)

0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N)

3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N)

10
Injection Precision (%RSD) 0.4% (n=6)

2.0%
Peak Area Recovery 99.8%

0.5%
98.0% – 102.0%

Conclusion

Transitioning from a traditional 5 µm fully porous column to a 2.6 µm core-shell column fundamentally resolves the mass transfer limitations associated with sterically hindered molecules like 2-chloro-N-(2,6-diethylphenyl)propanamide. The optimized method not only doubles the theoretical plate count and cuts analysis time by nearly 50%, but it also establishes a self-validating, ICH Q2(R1)-compliant framework ready for immediate deployment in pharmaceutical and agrochemical QC laboratories.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: Practical HPLC Method Development Source: Semantic Scholar (Snyder, L. R., Kirkland, J. J., & Glajch, J. L.) URL: [Link]

Sources

Validation

High-Resolution Mass Spectrometry vs. Elemental Analysis for the Characterization of 2-Chloro-N-(2,6-diethylphenyl)propanamide

Introduction: The Analytical Imperative In the synthesis and characterization of complex pharmaceutical precursors and agrochemical intermediates, confirming molecular identity and bulk purity is paramount. For1[2], a ha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In the synthesis and characterization of complex pharmaceutical precursors and agrochemical intermediates, confirming molecular identity and bulk purity is paramount. For1[2], a halogenated aromatic amide, relying on a single analytical technique leaves dangerous blind spots. As a Senior Application Scientist, I advocate for an orthogonal, self-validating system: pairing the macroscopic quantitative rigor of Elemental Analysis (EA) with the microscopic structural fidelity of High-Resolution Mass Spectrometry (HRMS).

This guide objectively compares these two foundational techniques, detailing the causality behind their experimental workflows and providing a framework for robust molecular characterization.

The Analytical Dilemma: Bulk Purity vs. Structural Exactness

When characterizing 2-chloro-N-(2,6-diethylphenyl)propanamide (C₁₃H₁₈ClNO), researchers must answer two distinct questions:

  • Is the bulk material pure enough for downstream formulation?

  • Is the molecular structure and isotopic composition correct?

Elemental Analysis (CHNS/O) answers the first question. By combusting the sample and measuring the evolved gases, EA provides the mass percentages of Carbon, Hydrogen, and Nitrogen. Major chemical journals require EA data to fall within ±0.4% of theoretical values to confirm >95% bulk sample purity (3)[3]. However, EA cannot distinguish between structural isomers or identify specific trace contaminants.

High-Resolution Mass Spectrometry (HRMS) answers the second question. Utilizing platforms like Orbitrap or Quadrupole Time-of-Flight (Q-TOF), HRMS measures the exact mass of the analyte to several decimal places, typically achieving mass accuracy below 5 parts per million (ppm) (4)[4]. Furthermore, HRMS resolves the unique isotopic signature of the chlorine atom, providing incontrovertible proof of the molecular formula.

Comparative Data Analysis

To objectively compare the performance of both techniques, we evaluate their theoretical targets and acceptable variances for 2-chloro-N-(2,6-diethylphenyl)propanamide.

Table 1: Comparative Analytical Metrics for 2-Chloro-N-(2,6-diethylphenyl)propanamide

Analytical ParameterElemental Analysis (CHNS)High-Resolution Mass Spectrometry (ESI-HRMS)
Primary Output Bulk mass percentage (%C, %H, %N)Exact monoisotopic mass (m/z) & isotopic pattern
Theoretical Target C: 65.13%, H: 7.57%, N: 5.84%[M+H]⁺ Exact Mass: 240.1150 Da
Acceptable Variance ±0.4% absolute deviation< 5 ppm mass error
Sample Requirement 2.0 – 5.0 mg (Destructive)< 1.0 µg (Non-destructive / Consumptive)
Isotope Differentiation Cannot distinguish isotopesClearly resolves ³⁵Cl and ³⁷Cl (~3:1 ratio)
Purity Assessment Validates bulk purity (>95%)Identifies specific mass-variant impurities
Structural Insight None (Empirical formula only)High (via MS/MS collision-induced dissociation)
Experimental Methodologies: A Self-Validating System

Do not just follow these steps; understand the causality behind them. A robust protocol is a self-validating system where every chemical choice serves a specific analytical purpose.

Protocol A: Elemental Analysis (Flash Combustion Method)
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of desiccated 2-chloro-N-(2,6-diethylphenyl)propanamide into a combustible tin capsule.

    • Causality: The sample must be strictly anhydrous; trapped moisture will artificially inflate the hydrogen and oxygen mass fractions, causing the sample to fail the ±0.4% accuracy threshold (5)[5].

  • Flash Combustion: Drop the sealed capsule into a combustion reactor heated to 925 °C under a transient oxygen-rich atmosphere[5].

    • Causality: The tin capsule acts as a catalyst. Its exothermic oxidation momentarily boosts the local temperature to ~1800 °C, ensuring the complete breakdown of the refractory halogenated aromatic ring into CO₂, H₂O, N₂, and SO₂.

  • Reduction & Separation: Pass the combustion gases over a copper reduction column.

    • Causality: This removes excess oxygen and reduces any formed nitrogen oxides (NOx) to N₂, ensuring accurate nitrogen quantification.

  • Detection: Quantify the eluting gases using a Thermal Conductivity Detector (TCD) against a known standard (e.g., sulfanilamide).

Protocol B: High-Resolution Mass Spectrometry (LC-ESI-HRMS)
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade methanol, then dilute to 1 µg/mL using a 50:50 methanol/water mixture containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton source, shifting the ionization equilibrium toward the [M+H]⁺ state, drastically enhancing the signal-to-noise ratio in positive ESI mode.

  • Ionization: Introduce the sample into the ESI source.

    • Causality: ESI is a soft ionization technique that prevents the premature fragmentation of the amide bond, preserving the intact pseudomolecular ion for exact mass measurement.

  • Detection & Mass Calibration: Acquire full-scan MS data using an Orbitrap or Q-TOF mass spectrometer.

    • Causality: These platforms provide high-resolution accurate mass (HRAM) data (6)[6]. The resolution must be set high enough (e.g., >60,000) to separate the target analyte from isobaric matrix interferences[4].

  • Isotopic Validation: Analyze the ³⁵Cl/³⁷Cl isotopic cluster.

    • Causality: The natural abundance of Chlorine isotopes (~75.8% ³⁵Cl and ~24.2% ³⁷Cl) produces a distinct M+2 peak at roughly 32% the intensity of the monoisotopic peak. Observing this exact ratio is an intrinsic, self-validating proof of the presence of the chlorine atom in the molecule.

Workflow Visualization

The following diagram illustrates the orthogonal nature of these two analytical workflows. By executing them in parallel, researchers achieve a comprehensive molecular validation system.

G cluster_EA Elemental Analysis (Combustion) cluster_HRMS HRMS (Orbitrap / Q-TOF) Start 2-Chloro-N-(2,6-diethylphenyl)propanamide EA1 Weigh 2-3 mg Sample Start->EA1 MS1 Dilute to 1 µg/mL Start->MS1 EA2 Flash Combustion (925°C) EA1->EA2 EA3 TCD Detection of Gases EA2->EA3 EA4 Bulk %C, %H, %N Yield EA3->EA4 Validate Orthogonal Validation System EA4->Validate MS2 ESI (+) Ionization MS1->MS2 MS3 Exact Mass & Isotope Pattern MS2->MS3 MS4 Formula & Fragmentation MS3->MS4 MS4->Validate

Parallel workflow comparing Elemental Analysis and HRMS for orthogonal compound validation.

Conclusion

For the rigorous characterization of 2-chloro-N-(2,6-diethylphenyl)propanamide, neither Elemental Analysis nor High-Resolution Mass Spectrometry is sufficient in isolation. EA provides the macroscopic assurance of bulk purity required for downstream formulation, while HRMS delivers the microscopic certainty of exact molecular weight and isotopic composition. By integrating both into a parallel, orthogonal workflow, researchers establish a self-validating analytical system that meets the highest standards of scientific integrity.

References

1.[2] Title: 1016871-27-4 | 2-Chloro-N-(2,6-diethylphenyl)propanamide | Source: bio-fount.com | URL: 1 2.[5] Title: CHN Elemental Analysis - NIU - Department of Chemistry and Biochemistry | Source: niu.edu | URL: 5 3.[3] Title: An International Study Evaluating Elemental Analysis - PMC - NIH | Source: nih.gov | URL: 3 4.[6] Title: The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry | Source: thermofisher.com | URL: 6 5.[4] Title: Pros and Cons of Three High-Resolution Mass Spec Approaches | Biocompare | Source: biocompare.com | URL: 4

Sources

Comparative

A Senior Application Scientist's Guide to Quality Control of 2-chloro-N-(2,6-diethylphenyl)propanamide (Propachlor)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quality control of 2-chloro-N-(2,6-diethylp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quality control of 2-chloro-N-(2,6-diethylphenyl)propanamide, commonly known as Propachlor. As a seasoned application scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for their analytical workflows.

Introduction: The Criticality of Stringent Quality Control for Propachlor

Propachlor (CAS No. 1918-16-7) is a widely utilized herbicide belonging to the chloroacetanilide class.[1] Its efficacy in agricultural applications necessitates a robust quality control (QC) framework to ensure product consistency, efficacy, and safety.[2][3] The presence of impurities or degradation products can impact its herbicidal activity and may introduce toxicological risks.[4][5] Therefore, the use of well-characterized reference standards and validated analytical methods is paramount for any laboratory involved in the analysis of Propachlor.

This guide will navigate the landscape of commercially available reference standards, delve into the common impurity profile of Propachlor, and provide detailed, field-tested analytical protocols for its comprehensive quality assessment.

Comparative Analysis of Propachlor Certified Reference Materials (CRMs)

The foundation of any accurate analytical measurement is a reliable certified reference material (CRM). Several reputable suppliers offer Propachlor CRMs, typically produced under the rigorous ISO 17034 standard, which ensures the competence of reference material producers.[6][7] Below is a comparison of offerings from leading suppliers.

Supplier Product Line Accreditation Format Key Features on Certificate of Analysis (Typical)
LGC Standards Dr. EhrenstorferISO 17034, ISO/IEC 17025[6][7]Neat solidPurity, uncertainty, traceability to SI units, method of characterization.[8]
Sigma-Aldrich PESTANAL®ISO 17034Neat solidCertified purity, detailed analytical data (e.g., HPLC, GC), traceability.[9]
AccuStandard Certified Reference MaterialISO 17034Neat solid or solutionCertified concentration/purity, gravimetric/volumetric certification.[2][10]

Expert Insight: While all three suppliers provide high-quality, accredited CRMs, the choice may depend on specific laboratory needs. For instance, AccuStandard often provides solutions at certified concentrations, which can save preparation time.[10] Sigma-Aldrich's PESTANAL® line is well-established in the field of pesticide analysis. LGC Standards provides extensive documentation with their Dr. Ehrenstorfer products, detailing the characterization process.[8] It is imperative to scrutinize the Certificate of Analysis (CoA) from any chosen supplier to ensure it meets the specific requirements of your analytical method and regulatory framework. The CoA will provide critical information on the certified property value (e.g., purity), its uncertainty, and a statement of metrological traceability.

Understanding the Impurity Profile of Propachlor

A comprehensive QC strategy extends beyond the analysis of the active ingredient to include the identification and quantification of potential impurities and degradation products. For Propachlor, several key related substances should be monitored.

Common Impurities and Degradation Products of Propachlor:

  • N-isopropylaniline: A potential precursor and degradation product.[11]

  • Propachlor Oxanilic Acid (OA): A major soil and plant metabolite.[11][12]

  • Propachlor Ethane Sulfonic Acid (ESA): Another significant environmental metabolite.[12][13]

The availability of certified reference standards for these impurities is crucial for their accurate identification and quantification.

Impurity/Metabolite CAS Number Supplier of Reference Standard
N-Isopropylaniline768-52-5LGC Standards, AccuStandard, Sigma-Aldrich[14][15]
Propachlor Oxanilic Acid (OA)70628-36-3LGC Standards, Sigma-Aldrich (PESTANAL®)[4][16]
Propachlor Ethane Sulfonic Acid (ESA)947601-88-9LGC Standards, Sigma-Aldrich (PESTANAL®)[13]

Expert Insight: The inclusion of these impurity standards in your analytical workflow allows for the development of robust, specific methods capable of separating and quantifying these compounds from the parent Propachlor molecule. This is not only good scientific practice but is often a regulatory expectation.

Validated Analytical Methodologies for Propachlor Quality Control

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the matrix, the required sensitivity, and the available instrumentation. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for Propachlor analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique for the quantification of Propachlor and its more polar metabolites.

Experimental Protocol: HPLC-UV Analysis of Propachlor and its Acid Metabolites

This protocol is adapted from methodologies for the analysis of Propachlor and its metabolites in environmental samples.[17]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the Propachlor CRM and the CRMs of its metabolites (Oxanilic Acid, Sulfonic Acid) in a suitable solvent (e.g., acetonitrile) to prepare individual stock solutions.

    • Perform serial dilutions to create working standards for calibration curves.

    • For formulated products, accurately weigh a sample and dissolve it in a suitable solvent, followed by filtration to remove excipients.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acidic modifier like formic or phosphoric acid for improved peak shape).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 210 nm.[17]

  • Analysis and Data Interpretation:

    • Inject the prepared standards and samples.

    • Identify the peaks based on their retention times compared to the certified reference standards.

    • Quantify the analytes using a calibration curve generated from the standards.

Causality Behind Experimental Choices:

  • The C18 column is chosen for its excellent retention and separation of moderately non-polar compounds like Propachlor and its more polar metabolites.

  • The use of an acidic modifier in the mobile phase helps to suppress the ionization of the acidic metabolites, leading to better peak shape and retention.

  • UV detection at 210 nm provides good sensitivity for Propachlor and its key metabolites.[17]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of Propachlor, especially in complex matrices or for trace-level impurity analysis.

Experimental Protocol: GC-MS Analysis of Propachlor

This protocol is based on established methods for pesticide residue analysis.[18]

  • Standard and Sample Preparation:

    • Prepare stock and working standards of Propachlor in a suitable solvent like acetone or ethyl acetate.

    • For sample preparation, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed for complex matrices to remove interferences.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A low-bleed, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for Propachlor are m/z 120, 176, and 196.[18]

  • Analysis and Data Interpretation:

    • Inject the prepared standards and samples.

    • Confirm the identity of Propachlor by comparing its retention time and the ratio of the monitored ions with that of the CRM.

    • Quantify using a calibration curve.

Causality Behind Experimental Choices:

  • The non-polar GC column is well-suited for the analysis of volatile and semi-volatile compounds like Propachlor.

  • The temperature programming allows for the separation of Propachlor from other components in the sample.

  • SIM mode in MS significantly enhances the signal-to-noise ratio, allowing for the detection of low levels of Propachlor and its impurities.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh CRM & Sample B Dissolve in Solvent A->B C Serial Dilutions (Standards) B->C D Filtration (Sample) B->D E Inject into HPLC C->E D->E F C18 Column Separation E->F G UV Detection (210 nm) F->G H Peak Identification (Retention Time) G->H I Quantification (Calibration Curve) H->I J Report Results I->J

Caption: HPLC-UV Workflow for Propachlor Analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh CRM & Sample B Dissolve in Solvent (e.g., Acetone) A->B C QuEChERS Extraction (Optional for complex matrix) B->C D Inject into GC B->D C->D E Capillary Column Separation D->E F MS Detection (SIM Mode) E->F G Peak Identification (RT & Ion Ratios) F->G H Quantification (Calibration Curve) G->H I Report Results H->I

Caption: GC-MS Workflow for Propachlor Analysis.

Conclusion: A Framework for Self-Validating Quality Control

This guide has provided a comprehensive overview of the critical components for establishing a robust quality control program for 2-chloro-N-(2,6-diethylphenyl)propanamide (Propachlor). By selecting appropriately certified reference materials, understanding the potential impurity profile, and implementing validated analytical methods, laboratories can ensure the accuracy and reliability of their results.

The protocols and comparative data presented herein serve as a foundation. It is incumbent upon the senior application scientist to adapt and validate these methodologies for their specific laboratory conditions and matrices. This commitment to scientific integrity and rigorous validation is the cornerstone of trustworthy and defensible analytical data in research, development, and regulatory compliance.

References

  • INCHEM. (1993). Propachlor (EHC 147, 1993). Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propachlor; 435763-01. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Prochloraz and Its Metabolites in Fruits and Vegetables by GC. Retrieved from [Link]

  • AERU. (2025, October 28). Propachlor (Ref: CP 31393). University of Hertfordshire. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propachlor; 403753-01. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, January 5). N-ISOPROPYLANILINE. United States Department of Labor. Retrieved from [Link]

  • PubChem. (n.d.). Propachlor. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Saeid, M. H., Al-Dosari, M. S., Al-Otaibi, M. D., & Al-Zaid, M. M. (2018). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Journal of the Saudi Society of Agricultural Sciences, 17(4), 385-394.
  • Scientific Laboratory Supplies. (n.d.). Propanil, PESTANAL, analytical. Retrieved from [Link]

  • Generalitat Valenciana. (n.d.). Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. Retrieved from [Link]

  • Wikipedia. (2023, November 14). Propachlor. Retrieved from [Link]

  • MDPI. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • Restek. (n.d.). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. Retrieved from [Link]

  • LGC Group. (2017, June 6). REFERENCE STANDARDS FOR RESIDUE ANALYSIS 2017. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste. Retrieved from [Link]

  • IOR Press. (2024, February 29). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. Retrieved from [Link]

  • Folia Medica. (2018, March 30). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Crystallographic Analysis of 2-Chloro-N-(aryl)acetamides: A Case Study on 2-Chloro-N-(2,6-diethylphenyl)propanamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and material science, a thorough understanding of a molecule's three-dimensional structure is paramount. X-ra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, a thorough understanding of a molecule's three-dimensional structure is paramount. X-ray diffraction (XRD) stands as the gold standard for elucidating crystal structures, providing invaluable insights into the solid-state properties of a compound. This guide offers a comprehensive comparison of the crystallographic data for 2-chloro-N-(2,6-diethylphenyl)propanamide and its close structural analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, serving as a practical resource for researchers engaged in the characterization of small molecules.

While experimental XRD data for 2-chloro-N-(2,6-diethylphenyl)propanamide is not publicly available, a detailed analysis of its dimethyl analog provides a robust framework for understanding its potential crystalline behavior. The subtle substitution of ethyl groups for methyl groups on the phenyl ring is expected to influence packing arrangements and intermolecular interactions, making this comparison particularly relevant for studies on structure-property relationships.

Crystallographic Data Comparison: A Tale of Two Analogs

The primary point of comparison for this guide is the single-crystal XRD data available for 2-chloro-N-(2,6-dimethylphenyl)acetamide. The detailed structural information for this compound offers a baseline for predicting the crystallographic parameters of its diethyl counterpart.

Single-Crystal XRD Data for 2-Chloro-N-(2,6-dimethylphenyl)acetamide

The crystal structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide reveals a monoclinic system, which is a common crystal system for organic molecules.[1][2] The molecules are interconnected in the crystal lattice through N—H⋯O hydrogen bonds, forming infinite chains.[1][2] This hydrogen bonding motif is a critical factor in the overall stability of the crystal structure.

Table 1: Crystallographic Data for 2-Chloro-N-(2,6-dimethylphenyl)acetamide [1][2]

ParameterValue
Chemical FormulaC10H12ClNO
Molecular Weight197.66
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.766 (3)
b (Å)8.911 (2)
c (Å)8.538 (2)
β (°)99.00 (1)
Volume (ų)1034.4 (4)
Z4
Radiation typeMo Kα
Temperature (K)300 (2)

Anticipated Crystallographic Properties of 2-Chloro-N-(2,6-diethylphenyl)propanamide

The replacement of methyl groups with bulkier ethyl groups in 2-chloro-N-(2,6-diethylphenyl)propanamide is likely to introduce steric hindrance that will affect the crystal packing. This may lead to:

  • Changes in Unit Cell Parameters: An increase in the unit cell volume is expected to accommodate the larger ethyl groups.

  • Polymorphism: The increased conformational flexibility of the ethyl groups could lead to the formation of different crystalline forms (polymorphs), each with unique physical properties.

  • Alterations in Intermolecular Interactions: While the N—H⋯O hydrogen bonding is likely to be preserved, the van der Waals interactions will be different, potentially influencing the melting point and solubility.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that involves several key steps. The following workflow provides a general overview of the experimental procedure for single-crystal XRD analysis.

XRD_Workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation Synthesis Synthesis & Purification Crystallization Single Crystal Growth (e.g., slow evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Initial Screening & Unit Cell Determination Mounting->Screening Collection Full Data Collection Screening->Collection Integration Data Integration & Reduction Collection->Integration Solution Structure Solution (e.g., direct methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Visualization Visualization & Analysis Validation->Visualization Deposition Database Deposition (e.g., CCDC) Visualization->Deposition

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Crystal Growth: High-quality single crystals are a prerequisite for successful XRD analysis. For compounds like 2-chloro-N-(2,6-diethylphenyl)propanamide, slow evaporation of a saturated solution in a suitable solvent is a common crystallization technique.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary screening is performed to determine the unit cell and crystal system. Subsequently, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Reduction and Structure Solution: The collected diffraction intensities are integrated and corrected for various experimental factors. The resulting data is used to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

  • Validation and Visualization: The final crystal structure is validated using software tools to check for geometric and crystallographic consistency. The structure is then visualized using specialized software.

Conclusion

While the crystal structure of 2-chloro-N-(2,6-diethylphenyl)propanamide remains to be experimentally determined, the detailed crystallographic data of its close analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, provides a valuable predictive tool for researchers. The comparison highlights the subtle yet significant impact of alkyl substitutions on crystal packing and intermolecular interactions. The provided experimental workflow serves as a practical guide for scientists and drug development professionals embarking on the crystallographic characterization of novel compounds. The elucidation of the crystal structure of 2-chloro-N-(2,6-diethylphenyl)propanamide would be a valuable addition to the structural database and would allow for a more direct and in-depth comparison.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-chloro-N-(2,6-diethylphenyl)propanamide

This guide provides an operational safety framework for handling 2-chloro-N-(2,6-diethylphenyl)propanamide . As a Senior Application Scientist, I must clarify the chemical context immediately: This compound belongs to th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an operational safety framework for handling 2-chloro-N-(2,6-diethylphenyl)propanamide .

As a Senior Application Scientist, I must clarify the chemical context immediately: This compound belongs to the


-chloroacetamide/propanamide  class. Structurally, it is an electrophilic alkylating agent. In drug development and agrochemical synthesis (e.g., precursors to chloroacetanilide herbicides like Pretilachlor), these intermediates are potent skin sensitizers  and irritants . They function by alkylating protein residues (cysteine/lysine), which drives their toxicity profile.

Do not treat this merely as "another organic solid." Its capacity to induce allergic contact dermatitis requires a containment-first approach.

Part 1: Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the enemy. While a specific SDS for this exact isomer may be rare in public databases, we apply Read-Across Toxicology from close structural analogs (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide and generic


-haloamides).
Core Hazard Matrix
Hazard CategoryClassification (GHS)Mechanism of ActionOperational Implication
Skin Sensitization Category 1 (H317) Electrophilic attack on skin proteins (Haptenization).Zero-tolerance for skin contact. Trace amounts can trigger permanent allergic response.
Acute Toxicity Category 4 (H302) Systemic absorption via ingestion/inhalation.Do not eat/drink in the lab. Wash hands immediately after doffing.
Eye Irritation Category 2A (H319) Acidic hydrolysis on mucosal surfaces.Goggles are mandatory; Safety glasses are insufficient for powders.
STOT-SE Category 3 (H335) Respiratory tract irritation.[1][2]All solid handling must occur under LEV (Local Exhaust Ventilation).

Part 2: The PPE Matrix (Personal Protective Equipment)

The following PPE selection is based on the barrier breakthrough times for halogenated amides. Standard latex is useless here.

Tiered Protection Protocol
Body AreaStandard Handling (Weighing/Transferring Solid)High-Risk Handling (Solutions/Synthesis/Spills)Scientific Rationale
Hand Protection Double Gloving: 1.[3] Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Laminate Barrier: 1. Inner: Nitrile2.[1][4][5][6] Outer: Silver Shield® / 4H® (EVOH/PE Laminate)

-haloamides can permeate nitrile in <30 mins if dissolved in organic solvents (DCM/Acetone). Laminate offers >4hr protection [1].
Respiratory N95 / P95 disposable respirator (if outside hood) OR Fume Hood sash at working height.Half-Face Respirator with OV/P100 cartridges.P100 filters capture 99.97% of fine particulates. OV cartridge protects against solvent vapors carrying the solute.
Eye/Face Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles.[7]Powders drift. Goggles seal the eyes; glasses leave gaps.
Body Lab Coat (Cotton/Poly), buttoned to neck. Long pants. Closed-toe shoes.[6]Tyvek® Coveralls or Apron (Disposable).[3]Prevents accumulation of dust on street clothes, which tracks allergens home.

Part 3: Operational Protocols

Workflow Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for selecting the correct PPE configuration based on the physical state of the chemical.

PPE_Decision_Tree Start Handling 2-chloro-N- (2,6-diethylphenyl)propanamide State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid Phase State_Check->Solution Solid_PPE Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Required Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Polar Polar/Penetrating (DCM, Acetone, DMSO) Solvent_Check->Polar NonPolar Non-Polar (Hexane, Toluene) Solvent_Check->NonPolar High_Risk_PPE High-Risk PPE: Silver Shield® Gloves (Laminate) Face Shield + Goggles Tyvek Sleeves/Apron Polar->High_Risk_PPE Mid_Risk_PPE Enhanced PPE: Thick Nitrile (Double) Change every 15 mins NonPolar->Mid_Risk_PPE

Caption: Decision logic for PPE selection based on physical state and solvent permeability risks.

Safe Weighing & Transfer (Solid Phase)

The Risk: Static electricity can cause fine powders of amides to "jump," contaminating the balance and the user's cuffs.

  • Engineering Control: Use a Static Eliminator (ionizer) inside the fume hood if available.

  • Technique:

    • Place a disposable absorbent pad (benchkote) in the hood.

    • Pre-weigh the receiving vessel (flask) with solvent if possible, or use a weighing boat with a long neck.

    • Do not use a spatula that has been used for other chemicals. Use a disposable plastic spatula or dedicated stainless steel.

    • Critical Step: After transfer, wipe the balance area with a tissue dampened with 5% Ammonia or Sodium Bicarbonate solution . This chemically deactivates trace

      
      -chloro residues by converting them to the amine or hydrolyzing them [2].
      
Decontamination & Doffing (The "Exit Strategy")

Most exposure occurs after the experiment, when removing contaminated gear.

Doffing_Protocol Step1 1. Inspect Gloves (Visible Contamination?) Step2 2. Wipe Gloves (Solvent/Soap) Step1->Step2 Yes Step3 3. Remove Outer Gloves (Beak Method) Step1->Step3 No Step2->Step3 Step4 4. Remove Goggles/Face Shield (Handle by strap only) Step3->Step4 Step5 5. Remove Lab Coat (Turn inside out) Step4->Step5 Step6 6. Remove Inner Gloves (Do not snap) Step5->Step6 Step7 7. Wash Hands (Soap & Water - 2 mins) Step6->Step7

Caption: Sequential doffing procedure to prevent secondary skin contact with the sensitizer.

Part 4: Waste Disposal & Spill Management

Disposal Principle: Never dispose of alkylating agents in general trash or down the drain. They are marine pollutants and persistent toxins.

Spill Cleanup (Solid)
  • Isolate: Evacuate immediate area. Post "Chemical Spill" sign.

  • PPE Up: Wear N95/P100 respirator, double gloves, and goggles.

  • Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (water/soap) or use a HEPA vacuum dedicated to hazardous chemicals.

  • Deactivate: Wipe the surface with a solution of 10% aqueous ammonia or 1M NaOH .

    • Chemistry: The hydroxide/ammonia attacks the

      
      -carbon, displacing the chlorine atom and destroying the alkylating potential [3].
      
  • Disposal: Place waste in a sealed bag labeled "Hazardous Waste: Toxic Solid."

Final Waste Stream
  • Solid Waste: Incineration is the only acceptable method. Label as "Halogenated Organic Solid."

  • Liquid Waste: Segregate into "Halogenated Solvent Waste." Do not mix with acid waste (potential for reaction).

References

  • Forsberg, K., & Mansdorf, S. Z. (2019). Quick Selection Guide to Chemical Protective Clothing. Wiley. (General reference for permeation of halogenated organics through nitrile vs.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Mechanism of nucleophilic substitution of alpha-halo carbonyls).
  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Chloroacetanilides. (Used for Read-Across Hazard Classification). Available at: [Link]

  • PubChem. (2024). Compound Summary: 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Analog). National Library of Medicine. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2,6-diethylphenyl)propanamide
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Reactant of Route 2
2-chloro-N-(2,6-diethylphenyl)propanamide
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